AZD 4407
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5-[4-(4-hydroxy-2-methyloxan-4-yl)thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-12-10-19(22,5-6-23-12)14-9-18(24-11-14)25-15-3-4-16-13(7-15)8-17(21)20(16)2/h3-4,7,9,11-12,22H,5-6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLADKMVHOOVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)(C2=CSC(=C2)SC3=CC4=C(C=C3)N(C(=O)C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AZD4407: A Technical Guide to a Potent 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD4407, also known as ZD4407, is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Developed by AstraZeneca, this compound showed promise in preclinical models for the treatment of inflammatory diseases, particularly respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD) and asthma, as well as atherosclerosis. Despite its potent preclinical activity, the clinical development of AZD4407 was discontinued during Phase 1 trials for COPD in March 2003. This guide provides a comprehensive overview of the available technical information on AZD4407, including its mechanism of action, preclinical data, and the general experimental protocols relevant to its evaluation.
Core Mechanism of Action: Inhibition of 5-Lipoxygenase
AZD4407 exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. 5-LOX is a critical enzyme in the arachidonic acid cascade, responsible for the initial steps in the conversion of arachidonic acid to a class of pro-inflammatory lipid mediators known as leukotrienes. By inhibiting 5-LOX, AZD4407 effectively blocks the production of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are potent mediators of inflammation, involved in processes such as leukocyte chemotaxis, increased vascular permeability, and bronchoconstriction.
Signaling Pathway
The following diagram illustrates the arachidonic acid cascade and the central role of 5-lipoxygenase, the target of AZD4407.
Quantitative Preclinical Data
The following tables summarize the available quantitative data for AZD4407 from preclinical studies. Due to the discontinuation of its development, publicly available data is limited.
Table 1: In Vitro Potency of AZD4407
| Assay Type | System | Parameter | Value | Reference |
| Leukotriene Inhibition | Human Whole Blood | IC50 | 0.02 µM | [1] |
Table 2: In Vivo Efficacy of ZD4407
| Animal Model | Disease Model | Treatment Duration | Key Finding | Percent Change | Reference |
| LDLR-/- Male Mice | Atherosclerosis | 15 weeks | Reduction in intima-media thickness | -40% | [2] |
Experimental Protocols
Detailed experimental protocols for studies specifically using AZD4407 are not extensively published. The following sections describe generalized methodologies commonly employed for the evaluation of 5-lipoxygenase inhibitors.
Human Whole Blood Leukotriene Inhibition Assay (Illustrative Protocol)
This type of assay is crucial for determining the potency of a compound in a physiologically relevant matrix.
In Vivo Atherosclerosis Mouse Model (Illustrative Protocol)
Animal models are essential for evaluating the in vivo efficacy of drug candidates.
Clinical Development and Discontinuation
AZD4407 entered Phase 1 clinical trials for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[3][4] However, the development of the compound was discontinued in March 2003.[3] The specific reasons for the discontinuation have not been detailed in publicly available documents, but this is not uncommon for drug candidates in early-stage clinical development, and can be due to a variety of factors including pharmacokinetics, safety profile, or strategic decisions.
Conclusion
AZD4407 is a potent inhibitor of 5-lipoxygenase that demonstrated significant preclinical efficacy in models of inflammation and atherosclerosis. Its high potency in inhibiting leukotriene production in human whole blood highlighted its potential as a therapeutic agent. However, its clinical development was halted at an early stage. The information available on AZD4407, though limited, provides a valuable case study for researchers and professionals in drug development, particularly those focused on the 5-lipoxygenase pathway and the treatment of inflammatory diseases. The data underscores the challenges of translating potent preclinical activity into a successful clinical candidate.
References
AZD4407: An In-depth Technical Guide to a Potent 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD4407, also known as ZD4407, is a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. By targeting 5-LO, AZD4407 represents a therapeutic strategy for conditions such as asthma, inflammatory bowel disease, and other inflammatory disorders. This document provides a comprehensive technical overview of AZD4407, including its mechanism of action, the relevant biological pathways, and detailed experimental protocols for the evaluation of 5-lipoxygenase inhibitors. While specific quantitative preclinical and clinical data for AZD4407 are not extensively available in the public domain, this guide furnishes a robust framework for understanding and investigating this class of compounds.
Core Concepts: The 5-Lipoxygenase Pathway and Therapeutic Intervention
The 5-lipoxygenase pathway is a critical component of the arachidonic acid cascade, which generates a wide range of biologically active lipid mediators.
2.1 Mechanism of Action
AZD4407 exerts its pharmacological effect by directly inhibiting the enzymatic activity of 5-lipoxygenase. This enzyme catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes. The inhibition of 5-LO leads to a reduction in the production of all downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), thereby mitigating their pro-inflammatory effects.
2.2 Signaling Pathway
The biosynthesis of leukotrienes from arachidonic acid is a multi-step process involving several key enzymes. The following diagram illustrates this pathway and the point of intervention for AZD4407.
Caption: The 5-Lipoxygenase signaling pathway and the inhibitory action of AZD4407.
Quantitative Data Summary
While specific, publicly available quantitative data for AZD4407 is limited, the following tables provide a template for the types of data that are critical for the evaluation of a 5-lipoxygenase inhibitor. Data for the well-characterized 5-LOX inhibitor, Zileuton, is provided for reference.
Table 1: In Vitro Potency of 5-Lipoxygenase Inhibitors
| Compound | Assay Type | Cell/Enzyme Source | IC50 (µM) | Reference |
| AZD4407 | Not Publicly Available | - | - | - |
| Zileuton | 5-HETE Synthesis | Rat Polymorphonuclear Leukocytes (PMNL) | 0.3 | [1] |
| Zileuton | LTB4 Biosynthesis | Human PMNL | 0.4 | [1] |
| Zileuton | LTB4 Biosynthesis | Human Whole Blood | 0.9 | [1] |
Table 2: Preclinical In Vivo Efficacy of 5-Lipoxygenase Inhibitors
| Compound | Animal Model | Endpoint | Efficacy | Reference |
| AZD4407 | Not Publicly Available | - | - | - |
| Zileuton | Arachidonic Acid-Induced Mouse Ear Edema | Reduction in Edema | ED50 = 31 mg/kg | [1] |
| Zileuton | Rat Pleural Arthus Reaction | Attenuation of Inflammatory Cell Accumulation | Significant | [1] |
Table 3: Pharmacokinetic Profile of 5-Lipoxygenase Inhibitors
| Compound | Species | Route of Administration | Key Parameters (T1/2, Cmax, AUC) | Reference |
| AZD4407 | Not Publicly Available | - | - | - |
| Zileuton | Dog | Oral (0.5-5 mg/kg) | Rapid and sustained inhibition of ex vivo blood LTB4 biosynthesis | [1] |
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to characterize 5-lipoxygenase inhibitors like AZD4407.
4.1 5-Lipoxygenase Inhibition Assay (Human Whole Blood)
This assay measures the ability of a compound to inhibit the production of LTB4 in human whole blood, providing a physiologically relevant assessment of potency.
Experimental Workflow:
Caption: Workflow for the human whole blood 5-lipoxygenase inhibition assay.
Methodology:
-
Blood Collection: Fresh human blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compound (e.g., AZD4407) or vehicle control (e.g., DMSO) for 15 minutes at 37°C.
-
Stimulation: Leukotriene biosynthesis is initiated by adding a calcium ionophore, such as A23187, to the blood samples.
-
Incubation: The samples are incubated for a further 15-30 minutes at 37°C to allow for LTB4 production.
-
Reaction Termination: The reaction is stopped by adding a solution such as cold EDTA and methanol.
-
Sample Processing: The samples are centrifuged to separate the plasma.
-
Quantification: The concentration of LTB4 in the plasma is determined using a commercially available ELISA kit or by a more sensitive method like LC-MS/MS.
-
Data Analysis: The percentage inhibition of LTB4 production at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by non-linear regression analysis.
4.2 In Vivo Model of Inflammation: Arachidonic Acid-Induced Mouse Ear Edema
This model is used to assess the anti-inflammatory efficacy of a compound in vivo.
Experimental Workflow:
Caption: Workflow for the arachidonic acid-induced mouse ear edema model.
Methodology:
-
Animal Dosing: Mice are treated with the test compound (e.g., AZD4407) or vehicle control via an appropriate route of administration (e.g., oral gavage).
-
Induction of Inflammation: After a predetermined time to allow for drug absorption and distribution, a solution of arachidonic acid in acetone is topically applied to one ear of each mouse to induce inflammation and edema. The contralateral ear receives acetone alone as a control.
-
Edema Assessment: After a specified duration, the mice are euthanized, and a standard-sized biopsy punch is used to collect tissue from both the arachidonic acid-treated and control ears.
-
Data Analysis: The ear punches are weighed, and the difference in weight between the treated and control ears is calculated as a measure of edema. The percentage inhibition of edema by the test compound is determined by comparing the edema in the treated group to the vehicle control group.
Chemical Synthesis
The synthesis of AZD4407 has been described in the literature, with efficient strategies suitable for large-scale manufacture developed. One approach involves the coupling of 3-bromothiophene with (2S)-2-methyltetrahydropyran-4-one using Grignard chemistry, followed by a series of reactions to introduce the mercapto-oxindole moiety.
Conclusion
AZD4407 is a potent 5-lipoxygenase inhibitor with the potential for therapeutic application in a range of inflammatory diseases. While detailed preclinical and clinical data are not widely published, the information presented in this guide on the 5-lipoxygenase pathway and relevant experimental methodologies provides a solid foundation for researchers and drug development professionals working on this target and similar molecules. Further investigation into the quantitative pharmacological profile of AZD4407 is warranted to fully elucidate its therapeutic potential.
References
AZD4407: A Technical Primer on a Potent 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD4407, also known as ZD4407, is a potent inhibitor of the 5-lipoxygenase (5-LOX) enzyme. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. By inhibiting 5-LOX, AZD4407 effectively blocks the production of leukotrienes, giving it significant therapeutic potential in the management of a variety of inflammatory conditions. These conditions include respiratory diseases such as asthma, as well as other inflammatory disorders like arthritis, psoriasis, and inflammatory bowel disease. This technical guide provides a comprehensive overview of AZD4407, focusing on its mechanism of action, potential therapeutic applications, and the experimental methodologies used to characterize its activity. Due to the limited availability of public data on AZD4407, this guide also presents generalized experimental protocols and data table templates to aid researchers in the evaluation of this and similar compounds.
Introduction: The 5-Lipoxygenase Pathway and Inflammation
The 5-lipoxygenase pathway is a critical component of the inflammatory cascade. It is responsible for the metabolism of arachidonic acid into a class of inflammatory mediators known as leukotrienes.
The Process:
-
Upon cellular stimulation by inflammatory signals, arachidonic acid is liberated from the cell membrane by the enzyme phospholipase A2.
-
The 5-lipoxygenase enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then acts on arachidonic acid.
-
This enzymatic action leads to the production of an unstable intermediate, leukotriene A4 (LTA4).
-
LTA4 is subsequently converted into other leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
These leukotrienes are potent mediators of inflammation, contributing to processes such as bronchoconstriction, increased vascular permeability, and the recruitment of immune cells to the site of inflammation.[1]
AZD4407: Mechanism of Action
AZD4407 functions as a direct inhibitor of the 5-lipoxygenase enzyme. By binding to the enzyme, it prevents the conversion of arachidonic acid into leukotrienes. This targeted inhibition effectively dampens the inflammatory response mediated by these lipids.
Caption: Mechanism of action of AZD4407 in the 5-lipoxygenase pathway.
Data Presentation
While specific quantitative data for AZD4407 is not widely published, the following tables provide a template for organizing key parameters in the evaluation of 5-lipoxygenase inhibitors.
Table 1: In Vitro Potency of AZD4407
| Assay Type | Cell Line/Enzyme Source | IC50 (nM) | Reference |
| 5-LOX Enzyme Assay | Purified Human Recombinant 5-LOX | Data not available | |
| Cellular Leukotriene Production | Human Neutrophils | Data not available | |
| FLAP Binding Assay | HEK293 cells expressing FLAP | Data not available |
Table 2: Pharmacokinetic Profile of AZD4407 (Template)
| Parameter | Species | Value | Units |
| Bioavailability | Rat | Data not available | % |
| Half-life (t1/2) | Rat | Data not available | hours |
| Cmax | Rat | Data not available | ng/mL |
| AUC | Rat | Data not available | ng*h/mL |
| Clearance | Rat | Data not available | mL/min/kg |
| Volume of Distribution | Rat | Data not available | L/kg |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize 5-lipoxygenase inhibitors like AZD4407.
5-Lipoxygenase Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the activity of the 5-lipoxygenase enzyme.
Methodology:
-
Enzyme Preparation: Purified recombinant human 5-lipoxygenase is used.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing co-factors such as ATP and calcium chloride is prepared.
-
Test Compound Preparation: The inhibitor (e.g., AZD4407) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Incubation: The enzyme is pre-incubated with the test compound or vehicle control for a specified time at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: The reaction is stopped after a defined period by the addition of a quenching solution.
-
Detection: The products of the reaction (leukotrienes) are quantified using methods such as UV-spectroscopy, HPLC, or specific enzyme immunoassays (EIAs).
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Cellular Leukotriene Production Assay
Objective: To assess the ability of a compound to inhibit leukotriene production in a cellular context.
Methodology:
-
Cell Isolation: Primary human cells capable of producing leukotrienes, such as neutrophils or monocytes, are isolated from whole blood.
-
Cell Culture: The isolated cells are cultured in a suitable medium.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test compound (e.g., AZD4407) or a vehicle control.
-
Cell Stimulation: The cells are stimulated with a calcium ionophore (e.g., A23187) or a relevant physiological stimulus to induce the production of leukotrienes.
-
Sample Collection: The cell supernatant is collected after a specific incubation period.
-
Leukotriene Quantification: The levels of specific leukotrienes (e.g., LTB4) in the supernatant are measured using techniques like ELISA or LC-MS/MS.
-
Data Analysis: The IC50 value for the inhibition of leukotriene production is determined.
Caption: Generalized experimental workflow for evaluating 5-LOX inhibitors.
Conclusion
AZD4407 is a promising therapeutic candidate due to its potent inhibition of the 5-lipoxygenase enzyme. By blocking the production of pro-inflammatory leukotrienes, it has the potential to be an effective treatment for a range of inflammatory diseases. Further research and clinical investigation are warranted to fully elucidate the therapeutic profile of this compound. The methodologies and frameworks presented in this guide are intended to support the ongoing research and development efforts in the field of 5-lipoxygenase inhibition.
References
ZD 4407: A Technical Overview of a 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD 4407, also known as AZD4407, is a potent and specific inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Developed by AstraZeneca, this compound was investigated for its therapeutic potential in inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Despite promising preclinical activity, its clinical development was discontinued. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental data for ZD 4407, intended to serve as a resource for researchers in the fields of inflammation, respiratory diseases, and drug discovery.
Chemical Structure and Properties
ZD 4407 is a complex heterocyclic molecule with the systematic IUPAC name 5-({4-[(2S,4R)-4-hydroxy-2-methyl-3,4,5,6-tetrahydro-2H-pyran-4-yl]thiophen-2-yl}sulfanyl)-1-methyl-1,3-dihydro-2H-indol-2-one. Its chemical structure is characterized by a substituted oxindole core linked to a thiophene ring, which in turn is connected to a tetrahydropyran moiety.
Table 1: Physicochemical Properties of ZD 4407
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁NO₃S₂ | PubChem |
| Molecular Weight | 375.5 g/mol | PubChem |
| IUPAC Name | 5-({4-[(2S,4R)-4-hydroxy-2-methyl-3,4,5,6-tetrahydro-2H-pyran-4-yl]thiophen-2-yl}sulfanyl)-1-methyl-1,3-dihydro-2H-indol-2-one | PubChem |
| CAS Number | 166882-70-8 | PubChem |
Mechanism of Action and Signaling Pathway
ZD 4407 exerts its pharmacological effect by directly inhibiting the enzyme 5-lipoxygenase. 5-LO is a critical enzyme in the arachidonic acid cascade, responsible for the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This intermediate is subsequently converted to various leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
Leukotrienes are potent pro-inflammatory mediators involved in a wide range of physiological and pathological processes, including:
-
Chemotaxis: Attracting immune cells such as neutrophils and eosinophils to the site of inflammation.
-
Bronchoconstriction: Causing the smooth muscles of the airways to contract, a key feature of asthma.
-
Increased Vascular Permeability: Leading to edema and swelling.
-
Mucus Secretion: Contributing to airway obstruction.
By inhibiting 5-LO, ZD 4407 effectively blocks the production of all downstream leukotrienes, thereby attenuating the inflammatory response.
Synthesis and Manufacturing
A manufacturing route for ZD 4407 has been described, highlighting a process suitable for large-scale synthesis. The synthesis involves the coupling of a substituted thiophene intermediate with a protected 5-mercapto-1-methyl-1,3-dihydro-indol-2-one derivative. This approach was designed to be efficient and scalable for clinical and potential commercial production.
Preclinical and Clinical Development
ZD 4407 was advanced into Phase 1 clinical trials for the treatment of Chronic Obstructive Pulmonary Disease (COPD) in the United Kingdom. However, the development of the compound was discontinued during this phase in March 2003. The specific reasons for the discontinuation have not been publicly disclosed by AstraZeneca.
Quantitative data from preclinical pharmacology studies, such as IC50 and Ki values for 5-lipoxygenase inhibition, as well as pharmacokinetic parameters (absorption, distribution, metabolism, and excretion), are not available in the peer-reviewed literature.
Experimental Protocols
Detailed experimental protocols for the evaluation of ZD 4407 are not publicly available. However, a general protocol for a 5-lipoxygenase inhibitor screening assay can be outlined as follows.
General 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay Protocol (Fluorometric)
Objective: To determine the inhibitory activity of a test compound (e.g., ZD 4407) on 5-lipoxygenase.
Principle: The assay measures the fluorescence generated from a probe that reacts with the product of the 5-LOX-catalyzed reaction. A decrease in fluorescence in the presence of the test compound indicates inhibition of the enzyme.
Materials:
-
5-LOX Enzyme
-
LOX Assay Buffer
-
LOX Probe
-
LOX Substrate (e.g., Arachidonic Acid)
-
Known 5-LOX inhibitor (e.g., Zileuton) as a positive control
-
Test compound (ZD 4407)
-
96-well white plate with a flat bottom
-
Multi-well spectrophotometer (ELISA reader) with fluorescence capabilities
Procedure:
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. The test compound and controls should be dissolved in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation:
-
Add the test compound at various concentrations to the wells.
-
Include wells for a solvent control (containing only the solvent used for the test compound) and a positive control inhibitor.
-
Add LOX Assay Buffer to bring all wells to a uniform volume.
-
-
Enzyme Reaction:
-
Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme.
-
Add the reaction mix to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction: Add the LOX substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm) in kinetic mode at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Conclusion
ZD 4407 is a well-characterized 5-lipoxygenase inhibitor with a clear mechanism of action. While its clinical development was halted, the available information on its chemical structure, synthesis, and biological target provides a valuable foundation for researchers exploring the role of the 5-lipoxygenase pathway in disease and for the design of new anti-inflammatory agents. The lack of publicly available quantitative preclinical and clinical data, however, limits a full assessment of its therapeutic potential and the reasons for its discontinuation. Further research into this and similar compounds could provide new insights into the development of effective treatments for inflammatory disorders.
The Role of 5-Lipoxygenase in Inflammation: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process orchestrated by a complex network of signaling molecules and cellular events. Among the key players in the inflammatory cascade is the enzyme 5-lipoxygenase (5-LOX).[1][2] As a central enzyme in the biosynthesis of leukotrienes, potent lipid mediators, 5-LOX plays a critical role in the initiation and propagation of inflammatory responses.[1][3] Dysregulation of the 5-LOX pathway is implicated in a wide range of chronic inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease, making it a compelling target for therapeutic intervention.[1][3][4][5] This in-depth technical guide provides a comprehensive overview of the role of 5-LOX in inflammation, detailing its signaling pathways, key experimental methodologies for its study, and a summary of relevant quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of 5-LOX biology and its therapeutic potential.
The 5-Lipoxygenase Signaling Pathway
The 5-LOX pathway is initiated by the release of arachidonic acid (AA) from the cell membrane phospholipids by cytosolic phospholipase A2α (cPLA2α).[6][7] In response to cellular activation, 5-LOX, with the assistance of the 5-lipoxygenase-activating protein (FLAP), translocates to the nuclear membrane.[8][9] FLAP acts as a scaffold protein, presenting arachidonic acid to 5-LOX for its catalytic activity.[8][10][11]
5-LOX then catalyzes the insertion of molecular oxygen into arachidonic acid at the C5 position, forming 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[1][6] This unstable intermediate is further converted by 5-LOX to the epoxide leukotriene A4 (LTA4).[1][6][12] LTA4 serves as a crucial branching point in the pathway.[6][12]
-
Leukotriene B4 (LTB4) Synthesis: In cells expressing LTA4 hydrolase, such as neutrophils, LTA4 is hydrolyzed to form LTB4.[6][13] LTB4 is a potent chemoattractant for neutrophils, promoting their recruitment to sites of inflammation.[13][14] It also stimulates the production of pro-inflammatory cytokines.[13]
-
Cysteinyl Leukotriene (cys-LT) Synthesis: In cells like mast cells and eosinophils that express LTC4 synthase, LTA4 is conjugated with glutathione to produce LTC4.[6][13] LTC4 is subsequently metabolized extracellularly to LTD4 and then to the more stable LTE4.[15] Collectively known as cysteinyl leukotrienes, these molecules are potent mediators of bronchoconstriction, increased vascular permeability, and mucus secretion, playing a significant role in the pathophysiology of asthma.[13][14][16][17]
The biological effects of leukotrienes are mediated by their interaction with specific G-protein coupled receptors (GPCRs) on target cells.[18][19] LTB4 binds to BLT1 and BLT2 receptors, while cys-LTs act on CysLT1 and CysLT2 receptors.[19]
Quantitative Data in 5-LOX-Mediated Inflammation
The following tables summarize key quantitative data related to the 5-LOX pathway in inflammatory conditions and the effects of its inhibition.
Table 1: Leukotriene Levels in Inflammatory Conditions
| Analyte | Condition | Biological Matrix | Concentration | Reference |
| Immunoreactive LTC4 | Osteoarthritis | Synovial Fluid | 0.198 ± 0.018 pmol/ml | [13] |
| Immunoreactive LTC4 | Rheumatoid Arthritis | Synovial Fluid | 0.179 ± 0.016 pmol/ml | [13] |
| LTD4 | Rheumatoid Arthritis | Synovial Fluid | Significantly higher than OA | [13] |
| LTE4 | Rheumatoid Arthritis | Synovial Fluid | Significantly higher than OA | [13] |
Table 2: Efficacy of 5-LOX Inhibitors in Clinical Trials for Asthma
| Inhibitor | Dosage | Duration | Key Outcome | Result | Reference |
| Zileuton | 600 mg (4x daily) | 13 weeks | FEV1 Improvement | 15.7% improvement vs 7.7% in placebo | [5] |
| Zileuton | 400 mg (4x daily) | 13 weeks | FEV1 Improvement | - | [5] |
| Zileuton | 600 mg (4x daily) | 6 months | Morning PEFR Improvement | 7% to 10% improvement | [20][21] |
| Zileuton | 600 mg (4x daily) | 6 months | Daytime Symptom Decrease | 37% decrease | [20][21] |
| Zileuton | 600 mg (4x daily) | 6 months | Nocturnal Symptom Decrease | 31% decrease | [20][21] |
| Zileuton | 600 mg (4x daily) | 6 months | Beta-agonist Use Decrease | 31% decrease | [20][21] |
| Zileuton | 600 mg (4x daily) | 6 months | Steroid Rescue Reduction | 62% reduction | [20][21] |
Table 3: In Vitro Inhibitory Activity of 5-LOX Inhibitors
| Inhibitor | Assay System | IC50 | Reference |
| Linoleyl hydroxamic acid | Human recombinant 5-LOX | 7 µM | [22] |
| C6 (isoxazole derivative) | In vitro 5-LOX enzyme inhibition | Potent, comparable to reference | [23] |
| 3′-O-methyl-quercetin | Leukocyte LTB4 biosynthesis | Inhibition at 2 µM | [2] |
Experimental Protocols for Studying the 5-LOX Pathway
Detailed methodologies are crucial for the accurate investigation of the 5-LOX pathway. Below are protocols for key experiments.
Isolation of Human Neutrophils
Neutrophils are a primary source of LTB4 and are essential for studying 5-LOX activity.
Detailed Steps:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).[4]
-
Carefully layer the blood over a density gradient medium (e.g., Ficoll-Paque or a mixture of sodium metrizoate and Dextran 500) in a centrifuge tube.[10][19]
-
Centrifuge at approximately 500 x g for 30-35 minutes at room temperature.[10][19]
-
After centrifugation, distinct layers will form. Carefully aspirate and discard the upper layers containing plasma and mononuclear cells.[10][19]
-
The layer containing neutrophils and red blood cells (RBCs) at the bottom is collected.[10][19]
-
To remove contaminating RBCs, perform a hypotonic lysis by adding a red cell lysis buffer.[4][10]
-
Wash the resulting neutrophil pellet with a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) without calcium and magnesium, and centrifuge at a lower speed (e.g., 250 x g for 5 minutes).[10][19]
-
Resuspend the final neutrophil pellet in the desired buffer for downstream applications. Purity and viability should be assessed (typically >95%).[4][9]
In Vitro 5-LOX Enzyme Activity Assay (Fluorometric)
This assay is suitable for high-throughput screening of 5-LOX inhibitors.
References
- 1. Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atsjournals.org [atsjournals.org]
- 9. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Interfacial kinetic reaction of human 5-lipoxygenase [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of sulfidopeptide leukotrienes and their metabolism in human synovial fluid of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proteomic analysis of synovial fluid from rheumatic arthritis and spondyloarthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Leukotrienes: Structure, Functions, and Modulation Strategies - Creative Proteomics Blog [creative-proteomics.com]
- 16. Evaluation of the antiinflammatory activity of a dual cyclooxygenase-2 selective/5-lipoxygenase inhibitor, RWJ 63556, in a canine model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. pa2online.org [pa2online.org]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Acute and chronic effects of a 5-lipoxygenase inhibitor in asthma: a 6-month randomized multicenter trial. Zileuton Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of the Leukotriene Synthesis Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Leukotrienes are potent, pro-inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[1][2] They play a crucial role in the pathophysiology of a wide range of inflammatory and allergic diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[1][3][4] The synthesis of leukotrienes involves a cascade of enzymatic reactions, presenting multiple targets for therapeutic intervention. This guide provides a comprehensive overview of the leukotriene synthesis pathway, details the mechanisms of action for various classes of inhibitors, presents quantitative data on their efficacy, and outlines key experimental protocols for their evaluation.
The Leukotriene Synthesis Pathway
The biosynthesis of leukotrienes is initiated in response to inflammatory stimuli, which trigger the release of arachidonic acid (AA) from the cell membrane's phospholipids by cytosolic phospholipase A2α (cPLA2α).[5][6] The central enzyme in this pathway is 5-lipoxygenase (5-LOX), which, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts AA into the unstable epoxide, Leukotriene A4 (LTA4).[5][7][8] LTA4 serves as a critical intermediate, which can then be metabolized into two distinct classes of leukotrienes.[7][8]
-
Leukotriene B4 (LTB4): The enzyme Leukotriene A4 hydrolase (LTA4H) converts LTA4 into LTB4, a potent chemoattractant for neutrophils and other immune cells.[8][9]
-
Cysteinyl Leukotrienes (cys-LTs): Leukotriene C4 synthase (LTC4S) catalyzes the conjugation of LTA4 with glutathione to form LTC4.[10][11] LTC4 is subsequently metabolized to LTD4 and LTE4.[5] Cys-LTs are known to cause bronchoconstriction, increase vascular permeability, and promote mucus secretion.[5][10]
The key enzymes in this pathway—5-LOX, FLAP, LTA4H, and LTC4S—represent primary targets for the development of inhibitors aimed at mitigating leukotriene-mediated inflammation.[5]
Caption: The leukotriene synthesis pathway, from arachidonic acid to bioactive leukotrienes.
Mechanisms of Pathway Inhibition
Therapeutic strategies to modulate leukotriene activity focus on inhibiting the key enzymes involved in their synthesis.[12] This approach prevents the formation of both LTB4 and cys-LTs, offering a broad anti-inflammatory effect.
-
5-Lipoxygenase (5-LOX) Inhibitors: These compounds directly target the 5-LOX enzyme.[4] They can be classified based on their mechanism of action, such as iron-ligand inhibitors (e.g., Zileuton) that chelate the non-heme iron atom in the enzyme's active site, or redox-active inhibitors.[4][13] By inhibiting 5-LOX, these drugs block the initial and rate-limiting steps of the pathway, preventing the formation of all subsequent leukotrienes.[2][4]
-
5-Lipoxygenase-Activating Protein (FLAP) Inhibitors: FLAP is an integral membrane protein essential for the transfer of arachidonic acid to 5-LOX.[5][14] FLAP inhibitors, such as MK-886 and veliflapon, do not inhibit the 5-LOX enzyme directly but bind to FLAP, preventing the necessary protein-protein interaction and substrate transfer.[14][15][16] This effectively halts leukotriene synthesis.[14]
-
Leukotriene A4 Hydrolase (LTA4H) Inhibitors: These agents specifically block the conversion of LTA4 to the pro-inflammatory chemoattractant LTB4.[9][17] By targeting LTA4H, these inhibitors can reduce neutrophil recruitment to sites of inflammation.[9] An interesting consequence of LTA4H inhibition is the potential shunting of LTA4 towards the synthesis of anti-inflammatory lipoxins.[7][18]
-
Leukotriene C4 Synthase (LTC4S) Inhibitors: LTC4S is the terminal enzyme for the production of cys-LTs.[10][11] Inhibitors of LTC4S specifically prevent the formation of LTC4 and its subsequent metabolites, LTD4 and LTE4.[10] This targeted approach is beneficial for conditions primarily driven by cys-LTs, such as asthma, where these mediators cause potent bronchoconstriction.[10][19]
Caption: Key enzymatic targets for inhibition within the leukotriene synthesis pathway.
Quantitative Data on Leukotriene Synthesis Inhibitors
The potency of various inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values are crucial for comparing the efficacy of different compounds and for guiding drug development efforts. The table below summarizes reported potency values for representative inhibitors targeting key enzymes in the leukotriene pathway.
| Target Enzyme | Inhibitor | Type of Inhibition | IC50 / Ki Value | Assay System |
| 5-Lipoxygenase (5-LOX) | Zileuton | Iron-ligand | IC50: < 1 µM | THP-1 Cells[20] |
| BWA4C | Iron-ligand | IC50: 23 µM (proliferation) | Capan-2 Cells[20] | |
| AA-861 | Competitive | IC50: 25 µM (colony formation) | Capan-2 Cells[20] | |
| Rev-5901 | Competitive | IC50: 10 µM (colony formation) | Capan-2 Cells[20] | |
| Isoxazole Derivative (C3) | - | IC50: 8.47 µM | In vitro enzyme assay[21] | |
| FLAP | MK-886 | FLAP Binder | IC50: 15 µM (colony formation) | Capan-2 Cells[20] |
| LTA4 Hydrolase | ARM1 | Selective Epoxide Hydrolase | IC50: 0.6 µM (LTA4H activity) | Polymorphonuclear Neutrophils[22] |
| TTSe | - | IC50: 0.8 µM (LTA4H activity) | Polymorphonuclear Neutrophils[22] | |
| TTO | - | IC50: 0.8 µM (LTA4H activity) | Polymorphonuclear Neutrophils[22] | |
| LTC4 Synthase | AZD9898 | Oral Inhibitor | IC50: 0.28 nM | Enzyme Assay[23] |
| IC50,free: 6.2 nM | PBMC Assay[23] | |||
| TK04 | - | - | Efficiently inhibits mouse and human LTC4S[24] |
Note: IC50 values can vary significantly depending on the assay system (e.g., isolated enzyme vs. whole-cell) and experimental conditions. The data presented are for comparative purposes.
Experimental Protocols for Inhibitor Evaluation
A multi-tiered approach is required to identify and validate novel inhibitors of the leukotriene synthesis pathway, progressing from in vitro enzyme assays to cell-based models and finally to in vivo animal studies.
In Vitro Enzyme Activity Assays
These assays utilize purified or recombinant enzymes to directly measure the inhibitory effect of a compound on its specific target.
Protocol 5.1.1: 5-Lipoxygenase (5-LOX) Inhibitor Screening (Fluorometric)
This protocol is based on a commercially available kit (e.g., BioVision's K980-100) and measures the fluorescence generated from a probe that reacts with the products of the 5-LOX-catalyzed reaction.[25]
-
Reagent Preparation: Prepare Assay Buffer, LOX Probe, LOX Substrate, and 5-LOX Enzyme solution as per the manufacturer's instructions. Keep all components on ice.
-
Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO). Prepare a concentration such that the final solvent volume does not exceed 2% of the total reaction volume.
-
Assay Plate Setup: In a 96-well white plate, add 2 µl of the test compound solution to the designated wells. Include wells for a "Solvent Control" (solvent only) and an "Inhibitor Control" (e.g., Zileuton).
-
Reaction Initiation: Prepare a Reaction Mix containing Assay Buffer, LOX Probe, and 5-LOX Enzyme. Add 40 µl of this mix to each well and incubate at room temperature for 10 minutes, protected from light.
-
Substrate Addition: Add 20 µl of the prepared LOX Substrate to each well using a multichannel pipette to start the reaction.
-
Data Acquisition: Immediately begin reading the plate in a microplate reader set to kinetic mode. Measure fluorescence at an excitation/emission wavelength of 500/536 nm every 30 seconds for 10-20 minutes.[25]
-
Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each test compound concentration relative to the solvent control. Calculate the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.
Cell-Based Assays
These assays measure the ability of a compound to inhibit leukotriene synthesis in a more physiologically relevant context, using whole cells that endogenously express the pathway enzymes.
Protocol 5.2.1: Measurement of Leukotriene Production in Activated Human Neutrophils
-
Cell Isolation: Isolate human polymorphonuclear neutrophils (PMNs) from the whole blood of healthy donors using standard density gradient centrifugation techniques.
-
Cell Stimulation: Resuspend the isolated PMNs in a suitable buffer (e.g., Hanks' Balanced Salt Solution). Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for 15-30 minutes at 37°C.
-
Leukotriene Synthesis Induction: Stimulate the cells with a calcium ionophore (e.g., A23187) to trigger the release of arachidonic acid and initiate leukotriene synthesis. Incubate for an additional 10-15 minutes at 37°C.
-
Reaction Termination: Stop the reaction by placing the samples on ice and/or adding a quenching solution (e.g., methanol).
-
Leukotriene Quantification: Centrifuge the samples to pellet the cells. Collect the supernatant and quantify the levels of LTB4 and cys-LTs using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or by chromatographic methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for greater specificity and sensitivity.
-
Data Analysis: Determine the concentration-dependent inhibition of LTB4 and cys-LT production by the test compound and calculate the IC50 values.
In Vivo Animal Models
Animal models are essential for evaluating the efficacy, pharmacokinetics, and safety of lead compounds in a whole-organism setting.[26][27]
Common Animal Models in Leukotriene Research:
-
Rodent Models of Asthma/Allergic Airway Inflammation: Mice or guinea pigs are sensitized and challenged with an allergen (e.g., ovalbumin) to induce an asthma-like phenotype, characterized by airway hyperresponsiveness, eosinophilic inflammation, and mucus production. Test compounds are administered prior to the allergen challenge, and their effects on these parameters are assessed.[28][29]
-
Rodent Models of Arthritis: Arthritis can be induced in rats or mice using agents like collagen or Freund's adjuvant. The efficacy of leukotriene synthesis inhibitors is evaluated by measuring their ability to reduce paw edema, joint inflammation, and inflammatory cell infiltration.
-
Zymosan-Induced Peritonitis: Intraperitoneal injection of zymosan in mice induces an acute inflammatory response characterized by the recruitment of leukocytes, particularly neutrophils, into the peritoneal cavity. This model is useful for assessing the in vivo activity of inhibitors targeting LTB4 synthesis.
Caption: A typical workflow for the screening and validation of leukotriene synthesis inhibitors.
Conclusion and Future Directions
The inhibition of the leukotriene synthesis pathway remains a highly attractive strategy for the treatment of a variety of inflammatory diseases.[3][18] While 5-LOX inhibitors and leukotriene receptor antagonists are established therapies, particularly for asthma, there is ongoing research to develop inhibitors with improved specificity, potency, and safety profiles.[30][31] The elucidation of the three-dimensional structures of pathway enzymes like FLAP and LTC4S has opened new avenues for rational drug design.[16][24] Future efforts will likely focus on developing inhibitors for targets downstream of 5-LOX, such as LTA4H and LTC4S, which may offer a more targeted therapeutic effect with a reduced risk of off-target effects. Furthermore, exploring the therapeutic potential of these inhibitors beyond respiratory diseases, in areas like cardiovascular disease, cancer, and neurodegenerative disorders, is a promising area of active investigation.[1][5]
References
- 1. INHIBITORS OF LEUKOTRIENES SYNTHESIS: NOVEL AGENTS AND THEIR IMPLEMENTATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Leukotriene antagonists and synthesis inhibitors: new directions in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 5. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Leukotriene - Wikipedia [en.wikipedia.org]
- 9. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 10. What are LTC4S inhibitors and how do they work? [synapse.patsnap.com]
- 11. biosciencepharma.com [biosciencepharma.com]
- 12. Leukotrienes, leukotriene receptor antagonists and leukotriene synthesis inhibitors in asthma: an update. Part II: clinical studies with leukotriene receptor antagonists and leukotriene synthesis inhibitors in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 14. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 15. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scbt.com [scbt.com]
- 18. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A leukotriene C4 synthase inhibitor with the backbone of 5-(5-methylene-4-oxo-4,5-dihydrothiazol-2-ylamino) isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure and Inhibition of Mouse Leukotriene C4 Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. abcam.cn [abcam.cn]
- 26. Animal models in leukotriene research: Current insights into complex pathways and therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Leukotriene inhibition in small animal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]
- 29. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Leukotriene Inhibitors in the Treatment of Allergy and Asthma | AAFP [aafp.org]
- 31. atsjournals.org [atsjournals.org]
An In-depth Technical Guide on Inhaled Epithelial Sodium Channel (ENaC) Inhibitors for Asthma and Respiratory Disease Research
Disclaimer: Publicly available information, clinical trial data, and detailed research on a specific compound designated "AZD4407" for asthma are not available at this time. This guide will therefore focus on the broader, yet highly relevant, therapeutic class of inhaled epithelial sodium channel (ENaC) inhibitors, for which there is a substantial body of research. This document will serve as a technical whitepaper for researchers, scientists, and drug development professionals interested in this therapeutic target for asthma and other respiratory diseases.
The epithelial sodium channel (ENaC) plays a crucial role in regulating the volume of airway surface liquid, which is essential for proper mucociliary clearance. In respiratory diseases such as asthma and cystic fibrosis, the dehydration of the airway surface liquid can lead to mucus obstruction and inflammation[1]. ENaC inhibitors are being investigated as a therapeutic strategy to counteract this dehydration by blocking sodium absorption in the airway epithelium, thereby increasing the airway surface liquid and improving mucus clearance[2][3].
Core Mechanism of Action
In the airways, the balance of ion transport, primarily through ENaC (sodium absorption) and the cystic fibrosis transmembrane conductance regulator (CFTR) (chloride secretion), maintains the hydration of the mucus layer. In certain inflammatory airway diseases, there can be an over-activity of ENaC, leading to excessive sodium and water reabsorption from the airway lumen. This results in dehydrated, viscous mucus that is difficult to clear, contributing to airway obstruction and a cycle of inflammation and infection[1][3]. Inhaled ENaC inhibitors directly block this channel, reducing sodium influx and consequently retaining water in the airway surface liquid. This rehydration of the mucus is expected to restore mucociliary function.
Signaling Pathway and Therapeutic Intervention
The following diagram illustrates the role of ENaC in an airway epithelial cell and the mechanism of action for ENaC inhibitors.
Caption: ENaC-mediated sodium transport and its inhibition in airway epithelium.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize representative data for investigational ENaC inhibitors.
Table 1: Preclinical Potency and Efficacy of Investigational ENaC Inhibitors
| Compound | Target | In Vitro Potency (IC₅₀) | In Vivo Model | Primary Efficacy Endpoint | Result | Citation |
| AZD5634 | ENaC | 2-3 logs more potent than amiloride | Sheep | Mucociliary Clearance (MCC) | Dose-dependent improvement in MCC | [4] |
| BI 1265162 | ENaC | Not specified | Rat | Reduction of liquid absorption | Dose-dependent reduction | [5] |
| BI 1265162 | ENaC | Not specified | Sheep | Mucociliary Clearance (MCC) | Increased MCC | [5] |
Table 2: Summary of Clinical Trial Data for Investigational ENaC Inhibitors in Respiratory Diseases
| Compound | Phase | Population | Primary Endpoint | Key Outcome | Citation |
| AZD5634 | Phase Ib | Cystic Fibrosis | Mucociliary Clearance (MCC) | No improvement in MCC after a single dose, despite target engagement. | [6] |
| BI 443651 | Phase I | Mild Asthma | Maximum FEV₁ reduction post-methacholine challenge | 1200 µg dose significantly improved max FEV₁ reduction vs. placebo. | [2] |
Experimental Protocols
Detailed methodologies are critical for the evaluation of novel ENaC inhibitors. Below are representative protocols based on published research.
1. In Vitro Measurement of ENaC Inhibition using Ussing Chambers
-
Objective: To measure the potency of a test compound in inhibiting ENaC-mediated sodium current in airway epithelial cells.
-
Methodology:
-
Culture human bronchial epithelial cells on permeable supports until fully differentiated and forming a polarized monolayer.
-
Mount the permeable supports in Ussing chambers.
-
Bathe the apical and basolateral surfaces with Krebs solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
After establishing a stable baseline Isc, add the test ENaC inhibitor to the apical side in increasing concentrations.
-
Record the change in Isc at each concentration to determine the concentration-response curve and calculate the IC₅₀.
-
At the end of the experiment, add a known ENaC inhibitor, such as amiloride or benzamil, to confirm that the measured current is ENaC-specific[4].
-
2. In Vivo Assessment of Mucociliary Clearance (MCC) in a Sheep Model
-
Objective: To evaluate the in vivo efficacy of an inhaled ENaC inhibitor on MCC.
-
Methodology:
-
Anesthetize healthy adult ewes.
-
Deliver the test compound (e.g., AZD5634) or placebo via nebulization.
-
Following drug administration, deliver a radio-aerosol (e.g., ⁹⁹mTc-sulfur colloid) to the lungs.
-
Use a gamma camera to image the lungs at regular intervals over several hours to track the clearance of the radioisotope from the airways.
-
Calculate the percentage of radioactivity cleared from the lungs over time to determine the MCC rate.
-
Compare the MCC rates between the treatment and placebo groups to assess the efficacy of the ENaC inhibitor[4][5].
-
3. Experimental Workflow for a Phase I Clinical Trial
The following diagram outlines a typical workflow for a first-in-human, single ascending dose (SAD) and multiple ascending dose (MAD) study of an inhaled ENaC inhibitor.
Caption: Workflow for a Phase I SAD/MAD clinical trial of an inhaled ENaC inhibitor.
Challenges and Future Directions
A significant challenge in the development of ENaC inhibitors has been minimizing systemic exposure to avoid off-target effects, particularly in the kidneys, which could lead to hyperkalemia (elevated potassium levels)[5]. The development of inhaled formulations with high lung retention and low systemic bioavailability is therefore a key focus. While a study with the ENaC inhibitor BI 443651 showed some promise in a methacholine challenge in patients with mild asthma, another study with AZD5634 did not show an improvement in mucociliary clearance in cystic fibrosis patients after a single dose, indicating that the translation from preclinical models to clinical efficacy is not straightforward[2][6]. Future research will likely focus on optimizing the pharmacological properties of these compounds and exploring their potential in combination with other asthma therapies.
References
- 1. Epithelial Sodium and Chloride Channels and Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the epithelial sodium channel inhibitor BI 1265162 for treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD5634, an inhaled ENaC inhibitor, in healthy subjects and patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Limited Publicly Available Data on AZD4407 in Inflammatory Bowel Disease Models
An in-depth review of publicly accessible scientific literature and clinical trial data reveals a significant scarcity of information regarding the specific compound AZD4407 in the context of inflammatory bowel disease (IBD) models. While the compound has been identified as a potent 5-lipoxygenase inhibitor with potential therapeutic applications in inflammatory conditions, its development and investigation specifically for IBD appear to be limited or not disclosed in recent publications.[1]
One of the few available references, a 1997 publication, mentions the manufacturing process of AZD4407 (also referred to as ZD4407) and notes the therapeutic potential of 5-lipoxygenase inhibitors in conditions such as inflammatory bowel disease.[1] However, subsequent research and clinical development of AZD4407 for IBD are not prominently documented in the public domain.
Given the lack of substantial data on AZD4407 in IBD models, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this specific compound. The available information is insufficient to construct a comprehensive report as per the core requirements of the request.
Researchers and professionals interested in AstraZeneca's current IBD pipeline may find more extensive information on compounds like AZD7798.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pipeline - AstraZeneca [astrazeneca.com]
- 3. Phase IIa Study Evaluating AZD7798 in Crohn’s Disease [astrazenecaclinicaltrials.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. AstraZeneca Wins FDA Nod in Prostate Cancer, Trims IBD Pipeline - BioSpace [biospace.com]
- 6. Update on brazikumab development programme [astrazeneca.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. AstraZeneca selects initial Treg cell therapy from Quell Therapeutics partnership [synapse.patsnap.com]
AZD4407: A Technical Overview of a Potent 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4407, also known as ZD4407, is a potent small molecule inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Developed by AstraZeneca, this compound was investigated for its therapeutic potential in inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Leukotrienes are powerful pro-inflammatory mediators involved in a variety of physiological and pathological processes, including allergic reactions, inflammation, and bronchoconstriction. By targeting 5-LO, AZD4407 aimed to reduce the production of these mediators and thereby exert an anti-inflammatory effect.[3] Despite its promising preclinical profile, the clinical development of AZD4407 was discontinued during Phase 1 trials in March 2003.[1][2] This guide provides a comprehensive technical overview of the discovery and development of AZD4407, summarizing the available quantitative data and experimental methodologies.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
AZD4407 exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the initial steps in the conversion of arachidonic acid into leukotrienes. The inhibition of 5-LO by AZD4407 leads to a significant reduction in the production of leukotriene B4 (LTB4) and other downstream leukotrienes, which are potent chemoattractants for neutrophils and other immune cells, and also contribute to bronchoconstriction and increased vascular permeability.[3][4]
Below is a diagram illustrating the 5-lipoxygenase signaling pathway and the point of intervention for AZD4407.
Quantitative Data Summary
The following tables summarize the available quantitative data for AZD4407 from preclinical studies.
Table 1: In Vitro Potency
| Assay Description | Cell Type/System | IC50 | Reference |
| Inhibition of Leukotriene B4 (LTB4) synthesis | A23187-stimulated human whole blood | 0.039 µM | [5] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Mouse model of abdominal aortic aneurysm (elastase perfusion) | 30 mg/kg/day | >90% inhibition of LTB4 production in blood; 20% reduction in aortic size at day 7. | [4][6] |
| LDLR -/- male mice (model of atherosclerosis) | 15 weeks of treatment | 40% reduction in intima-media thickness. | [7] |
Experimental Protocols
While detailed, step-by-step experimental protocols for the studies on AZD4407 are not publicly available, the following methodologies can be inferred from the existing literature.
In Vitro LTB4 Synthesis Inhibition Assay
This assay likely involved the following steps:
-
Blood Collection: Whole blood was collected from healthy human donors.
-
Incubation with Inhibitor: Aliquots of the whole blood were pre-incubated with varying concentrations of AZD4407 or vehicle control.
-
Stimulation: Leukotriene synthesis was stimulated by the addition of the calcium ionophore A23187.
-
Termination and Extraction: The reaction was stopped, and plasma was separated. LTB4 was likely extracted from the plasma using a solid-phase extraction method.
-
Quantification: The concentration of LTB4 was quantified using a competitive enzyme immunoassay (EIA) or a similar method.
-
Data Analysis: The IC50 value, the concentration of AZD4407 that inhibits 50% of LTB4 production, was calculated from the concentration-response curve.
In Vivo Mouse Model of Abdominal Aortic Aneurysm
This study likely followed a protocol similar to this:
-
Animal Model: The abdominal aortic aneurysm model was induced in mice, likely through the perfusion of the aorta with elastase.
-
Drug Administration: AZD4407 was administered to the mice, likely orally, at a dose of 30 mg/kg/day. A control group received a vehicle.
-
Monitoring: The size of the aorta was monitored over time, for instance, at day 7 post-perfusion.
-
LTB4 Measurement: Blood samples were collected to measure the level of LTB4 inhibition, likely using an ex vivo stimulation assay with A23187 followed by EIA.
-
Histological Analysis: At the end of the study, the aortic tissue was likely harvested for histological analysis to assess the structure of the vessel wall and the extent of the aneurysm.
In Vivo Mouse Model of Atherosclerosis
The methodology for this study likely included:
-
Animal Model: Low-density lipoprotein receptor-deficient (LDLR -/-) male mice were used, which are a common model for studying atherosclerosis.
-
Diet: The mice were likely fed a high-fat or "Western" diet to induce the development of atherosclerotic plaques.
-
Drug Administration: AZD4407 was administered to the mice over a period of 15 weeks.
-
Outcome Measurement: At the end of the treatment period, the mice were euthanized, and the aortas were excised. The primary outcome was the measurement of the intima-media thickness, a marker of atherosclerosis, which was likely determined through histological analysis of aortic cross-sections.
Discovery and Development Workflow
The discovery and development of a pharmaceutical agent like AZD4407 typically follows a structured process from initial concept to clinical trials. The following diagram outlines the probable workflow for AZD4407.
Conclusion
AZD4407 is a potent inhibitor of 5-lipoxygenase that demonstrated significant anti-inflammatory effects in preclinical models. Its ability to inhibit the production of leukotrienes, particularly LTB4, made it a promising candidate for the treatment of inflammatory respiratory diseases. However, its clinical development was halted in the early stages. The data presented in this guide, though limited due to the discontinuation of the compound's development, provides valuable insights into the pharmacology and potential of targeting the 5-lipoxygenase pathway for the treatment of inflammatory disorders. Further research into the reasons for its discontinuation could provide important lessons for the development of future 5-LO inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-Lipoxygenase Pathway In Experimental Abdominal Aortic Aneurysms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
AZD-4407 In Vitro Assay Protocols: A Guide for Researchers
Introduction
AZD-4407 is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthetic pathway of leukotrienes.[1][2] Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases, including asthma, inflammatory bowel disease, and psoriasis. By inhibiting 5-LOX, AZD-4407 blocks the production of leukotrienes, thereby exerting its potential therapeutic effects. This application note provides detailed protocols for in vitro assays to characterize the activity of AZD-4407 and other 5-LOX inhibitors.
Mechanism of Action: The 5-Lipoxygenase Pathway
The 5-lipoxygenase pathway is initiated by the conversion of arachidonic acid into leukotriene A4 (LTA4) by the enzyme 5-lipoxygenase. This process is facilitated by the 5-lipoxygenase-activating protein (FLAP), which presents arachidonic acid to 5-LOX.[3][4] LTA4 is an unstable intermediate that is further metabolized to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase. AZD-4407 directly inhibits the 5-LOX enzyme, thereby preventing the formation of all downstream leukotrienes.
Figure 1: Simplified signaling pathway of the 5-lipoxygenase cascade and the inhibitory action of AZD-4407.
Experimental Protocols
This section details two primary in vitro assays for evaluating the potency of 5-LOX inhibitors: a cell-free biochemical assay and a cell-based assay.
Biochemical Assay: Cell-Free 5-Lipoxygenase Inhibition
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified 5-LOX.
Materials:
-
Human recombinant 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
AZD-4407 or other test compounds
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with CaCl2 and ATP)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of AZD-4407 and serial dilutions to create a concentration range for testing.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted AZD-4407 or control vehicle to the appropriate wells.
-
Add the human recombinant 5-lipoxygenase enzyme to all wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., an acidic solution).
-
Measure the formation of 5-LOX products, such as by monitoring the change in absorbance at a specific wavelength (e.g., 234 nm for the conjugated diene products).
-
Calculate the percent inhibition for each concentration of AZD-4407 and determine the IC50 value.
Figure 2: Workflow for the cell-free 5-lipoxygenase inhibition assay.
Cellular Assay: Leukotriene B4 (LTB4) Production in Human Whole Blood
This assay measures the inhibition of 5-LOX in a more physiologically relevant context by quantifying the production of LTB4 in human whole blood.
Materials:
-
Fresh human whole blood from healthy donors
-
AZD-4407 or other test compounds
-
Calcium ionophore A23187 (stimulant)
-
RPMI 1640 medium
-
Leukotriene B4 (LTB4) ELISA kit
-
Centrifuge
Procedure:
-
Collect fresh human whole blood in heparinized tubes.
-
Prepare a stock solution of AZD-4407 and serial dilutions in RPMI 1640.
-
In a 96-well plate, pre-incubate aliquots of whole blood with the diluted AZD-4407 or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulate leukotriene production by adding calcium ionophore A23187 to the blood samples and incubate for another period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by placing the plate on ice and centrifuging to separate the plasma.
-
Collect the plasma supernatant.
-
Quantify the amount of LTB4 in the plasma using a commercial ELISA kit, following the manufacturer's instructions.[5][6][7]
-
Calculate the percent inhibition of LTB4 production for each AZD-4407 concentration and determine the IC50 value.
Figure 3: Workflow for the cellular LTB4 production assay in human whole blood.
Data Presentation
The potency of 5-LOX inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). The following table provides an example of how to present the data obtained from the described assays.
| Compound | Biochemical 5-LOX Assay IC50 (nM) | Cellular LTB4 Assay IC50 (nM) |
| AZD-4407 | [Insert experimental value] | [Insert experimental value] |
| Zileuton (Reference) | ~500[8] | ~400-900[8] |
| Other 5-LOX Inhibitor | [Insert experimental value] | [Insert experimental value] |
Note: The IC50 values for Zileuton are approximate and can vary depending on the specific assay conditions.
Conclusion
The in vitro assays described in this application note provide a robust framework for characterizing the potency and mechanism of action of 5-lipoxygenase inhibitors like AZD-4407. The combination of a cell-free biochemical assay and a more physiologically relevant cellular assay allows for a comprehensive evaluation of compound activity. These protocols can be adapted for high-throughput screening of new chemical entities targeting the 5-lipoxygenase pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]
- 8. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD-4407 Cell-Based Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-4407, also known as ZD4407, is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthetic pathway of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in various physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular diseases. By inhibiting 5-LOX, AZD-4407 effectively blocks the production of leukotrienes, making it a valuable tool for studying the role of these mediators in disease and a potential therapeutic agent.
These application notes provide a comprehensive guide for utilizing AZD-4407 in cell-based assays to determine its inhibitory activity on 5-lipoxygenase. The protocols outlined below are designed for researchers in academic and industrial settings.
Mechanism of Action
AZD-4407 targets and inhibits the activity of 5-lipoxygenase. This enzyme catalyzes the initial steps in the conversion of arachidonic acid to bioactive leukotrienes, including Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells. The inhibition of 5-LOX by AZD-4407 leads to a reduction in the production of LTB4 and other leukotrienes, thereby mitigating the inflammatory response.
Figure 1: Mechanism of action of AZD-4407.
Data Presentation
| Compound | Target | Cell Line/System | IC50 (nM) | Reference |
| AZD-4407 | 5-Lipoxygenase | Human Neutrophils | To be determined | Experimental Data |
| Zileuton | 5-Lipoxygenase | Human Whole Blood | 900 | [1] |
| Zileuton | 5-Lipoxygenase | Human PMNL | 400 | [1] |
PMNL: Polymorphonuclear Leukocytes
Experimental Protocols
Protocol 1: Inhibition of LTB4 Production in Human Neutrophils
This protocol describes a cell-based assay to measure the inhibitory effect of AZD-4407 on the production of Leukotriene B4 (LTB4) in isolated human neutrophils stimulated with a calcium ionophore.
Materials:
-
AZD-4407
-
Human peripheral blood
-
Dextran T-500
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium Ionophore A23187
-
Arachidonic Acid
-
LTB4 ELISA Kit
-
96-well plates
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Plate reader
Experimental Workflow:
Figure 2: LTB4 inhibition assay workflow.
Procedure:
-
Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh human peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated neutrophils in HBSS.
-
-
Cell Treatment:
-
Seed the neutrophils in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Prepare serial dilutions of AZD-4407 in HBSS.
-
Add the AZD-4407 dilutions to the wells and pre-incubate for 15 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Cell Stimulation:
-
Prepare a stimulation solution containing Calcium Ionophore A23187 (final concentration ~5 µM) and Arachidonic Acid (final concentration ~20 µM) in HBSS.
-
Add the stimulation solution to the wells.
-
-
Incubation and Reaction Termination:
-
Incubate the plate for 10 minutes at 37°C.
-
Terminate the reaction by placing the plate on ice and centrifuging at 400 x g for 10 minutes at 4°C.
-
-
LTB4 Quantification:
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of LTB4 in the supernatants using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 production for each concentration of AZD-4407 compared to the vehicle control.
-
Plot the percentage inhibition against the log concentration of AZD-4407 and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Recombinant Human 5-LOX Inhibition Assay (Biochemical Assay)
This protocol provides a cell-free method to assess the direct inhibitory effect of AZD-4407 on recombinant human 5-lipoxygenase.
Materials:
-
AZD-4407
-
Recombinant Human 5-Lipoxygenase (5-LOX)
-
Arachidonic Acid
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Spectrophotometer or plate reader capable of measuring absorbance at 234 nm
Experimental Workflow:
References
Application Notes and Protocols: AZD 4407
Audience: Researchers, scientists, and drug development professionals.
Topic: Preparation and Application of AZD 4407, a 5-Lipoxygenase Inhibitor.
Introduction
This compound is a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes are pro-inflammatory mediators involved in various physiological and pathological processes.[2] By inhibiting 5-LO, this compound blocks the production of leukotrienes, making it a valuable tool for research in inflammatory conditions such as asthma, inflammatory bowel disease, and psoriasis.[2] These application notes provide detailed protocols for the preparation and use of this compound in in vitro assays.
Physicochemical and Solubility Data
A specific public data sheet with the quantitative solubility of this compound in DMSO was not identified. However, Dimethyl Sulfoxide (DMSO) is a powerful solvent capable of dissolving a wide array of both polar and nonpolar organic compounds and is commonly used for preparing stock solutions of kinase inhibitors for in vitro screening. The following table summarizes key physicochemical properties of this compound and provides guidance on preparing stock solutions in DMSO.
| Property | Value/Information | Source |
| Molecular Formula | C₁₉H₂₁NO₃S₂ | [3] |
| Molecular Weight | 375.50 g/mol | [3] |
| CAS Number | 166882-70-8 | [1][3] |
| Solubility in DMSO | Data not publicly available. A general recommendation is to start by preparing a 10 mM stock solution. | General Practice |
| Storage Conditions | Store at -20°C for long-term storage. | [1] |
Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mmol/L * 0.001 L * 375.50 g/mol * 1000 mg/g = 3.755 mg
-
Therefore, to prepare 1 mL of a 10 mM stock solution, weigh out 3.755 mg of this compound.
-
-
Dissolution:
-
Add the calculated mass of this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).
-
-
Mixing:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Experimental Protocols
In Vitro 5-Lipoxygenase (5-LO) Activity Assay
Objective: To determine the inhibitory effect of this compound on 5-LO activity. This protocol is a general guideline based on commercially available fluorometric assay kits.
Materials:
-
5-Lipoxygenase (5-LO) enzyme (positive control)
-
This compound stock solution (in DMSO)
-
5-LO substrate (e.g., arachidonic acid)
-
Assay buffer
-
Fluorometric probe
-
96-well black microplate
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Experimental workflow for 5-LO activity assay.
Protocol:
-
Prepare this compound dilutions:
-
Perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the assay.
-
Include a vehicle control (DMSO without inhibitor).
-
-
Reaction Setup:
-
In a 96-well black microplate, add the diluted this compound or vehicle control.
-
Prepare a reaction mixture containing the assay buffer, 5-LO substrate, and the fluorometric probe.
-
Add the reaction mixture to each well.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding the 5-LO enzyme to each well, except for the no-enzyme control wells.
-
Mix gently and incubate the plate at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in kinetic mode using a microplate reader at an excitation wavelength of ~500 nm and an emission wavelength of ~536 nm.[4]
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Signaling Pathway
This compound inhibits the 5-lipoxygenase pathway, which is responsible for the conversion of arachidonic acid into leukotrienes.
Caption: The 5-Lipoxygenase signaling pathway.
The 5-lipoxygenase activating protein (FLAP) presents arachidonic acid to 5-lipoxygenase (5-LO).[5][6] 5-LO then catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A4 (LTA4).[5][6] LTA4 is a precursor for other leukotrienes, such as LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent mediators of inflammation.[5][7] this compound exerts its effect by directly inhibiting the enzymatic activity of 5-LO.
References
- 1. tebubio.com [tebubio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. doronscientific.com [doronscientific.com]
- 4. assaygenie.com [assaygenie.com]
- 5. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of AZD 4407 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD 4407, also known as ZD 4407, is a potent inhibitor of 5-lipoxygenase (5-LO), an enzyme crucial in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators involved in various physiological and pathological processes, including inflammation, allergic reactions, and bronchoconstriction. As a 5-LO inhibitor, this compound is a valuable tool for in vitro and in vivo studies aimed at understanding the role of leukotrienes in disease and for the development of novel therapeutics for inflammatory conditions such as asthma, inflammatory bowel disease, and arthritis.
Accurate and reproducible experimental results rely on the correct preparation and storage of stock solutions of small molecules like this compound. This document provides a detailed protocol for the preparation of an this compound stock solution, along with information on its storage and handling.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Quantitative Data Summary
| Parameter | Value |
| Molecular Weight | 375.5 g/mol |
| Appearance | Solid |
| Recommended Storage (Solid) | -20°C |
| Solubility in DMSO | Not quantitatively specified. |
| Stock Solution Stability | Not specified. General guidance suggests storing at -20°C for up to one month. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro assays. Researchers should adjust the concentration based on their specific experimental requirements and the empirically determined solubility.
4.1. Calculation
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L)
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 375.5 g/mol x 0.001 L = 3.755 mg
4.2. Procedure
-
Preparation: Put on appropriate personal protective equipment (lab coat, gloves, and safety glasses).
-
Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance. It is recommended to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly to achieve the desired concentration.
-
Dissolving: Transfer the weighed this compound powder to a sterile microcentrifuge tube or vial. Add the calculated volume of anhydrous DMSO.
-
Mixing: Tightly cap the tube/vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but it is crucial to monitor for any signs of degradation.
-
Storage: Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed tubes at -20°C.
4.3. Handling and Use
-
Before use, thaw the stock solution aliquot at room temperature.
-
Briefly centrifuge the tube to collect the solution at the bottom.
-
Dilute the stock solution to the desired working concentration using the appropriate cell culture medium or buffer immediately before use.
-
Avoid storing diluted solutions for extended periods.
Visualization
5.1. Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
5.2. Signaling Pathway
This compound targets the 5-lipoxygenase enzyme, which is a key component of the leukotriene synthesis pathway.
Application Notes and Protocols for Determining the Dose-Response Curve of AZD-4407
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodology for determining the dose-response curve of AZD-4407, a potent 5-lipoxygenase (5-LOX) inhibitor. The protocols outlined below are designed to be adaptable for both initial inhibitor screening and detailed characterization of the compound's potency.
Introduction to AZD-4407 and the 5-Lipoxygenase Pathway
AZD-4407, also known as ZD-4407, is a potent inhibitor of 5-lipoxygenase (5-LOX).[1] The 5-LOX enzyme is a key player in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting 5-LOX, AZD-4407 has the potential to be a therapeutic agent for a variety of inflammatory conditions, including asthma, psoriasis, and inflammatory bowel disease.[1] Understanding the dose-response relationship of AZD-4407 is crucial for its preclinical and clinical development.
The 5-lipoxygenase signaling pathway begins with the release of arachidonic acid from the cell membrane. 5-LOX then catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A4 (LTA4). LTA4 is an unstable intermediate that can be further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes then bind to their respective receptors on target cells, mediating a range of inflammatory responses.
Diagrams
Caption: The 5-Lipoxygenase Signaling Pathway and the inhibitory action of AZD-4407.
Quantitative Data Summary
While specific experimental data for AZD-4407's dose-response is not publicly available, the following table presents hypothetical data for a potent 5-LOX inhibitor, which can be used as a template for presenting experimental results. The data illustrates a typical dose-dependent inhibition of 5-LOX activity.
| AZD-4407 Concentration (nM) | % Inhibition of 5-LOX Activity (Mean ± SD) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.5 |
| 10 | 48.9 ± 3.2 |
| 100 | 85.1 ± 2.1 |
| 1000 | 98.6 ± 0.8 |
| IC50 (nM) | ~10.5 |
Note: This data is illustrative and intended to serve as a template. Actual experimental results should be substituted.
Experimental Protocols
To determine the dose-response curve for AZD-4407, a robust and reproducible in vitro 5-lipoxygenase inhibitor screening assay is required. Below are detailed protocols for both a colorimetric and a fluorometric assay.
Protocol 1: Colorimetric 5-Lipoxygenase Inhibition Assay
This protocol is based on the principle that 5-LOX oxidizes a substrate (e.g., linoleic acid or arachidonic acid) to a hydroperoxide product, which can be measured by an increase in absorbance at 234 nm.
Materials:
-
5-Lipoxygenase (human recombinant or from a suitable source)
-
AZD-4407
-
Linoleic acid or Arachidonic acid (substrate)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving AZD-4407
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 234 nm
Experimental Workflow:
Caption: Workflow for the colorimetric 5-LOX inhibition assay.
Procedure:
-
Prepare AZD-4407 Dilutions: Prepare a stock solution of AZD-4407 in DMSO. Serially dilute the stock solution in DMSO to obtain a range of concentrations to be tested.
-
Plate Setup:
-
Test Wells: Add 2 µL of each AZD-4407 dilution to the respective wells of a 96-well plate.
-
Positive Control (No Inhibition): Add 2 µL of DMSO (vehicle) to control wells.
-
Negative Control (Blank): Add 2 µL of DMSO to blank wells.
-
-
Add Enzyme: Add 188 µL of assay buffer containing the 5-LOX enzyme to all wells except the blank wells. To the blank wells, add 190 µL of assay buffer without the enzyme.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of the substrate solution (linoleic acid or arachidonic acid) to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes.
-
Measurement: Measure the absorbance of each well at 234 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each AZD-4407 concentration using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control Well)] x 100
-
Plot the % inhibition against the logarithm of the AZD-4407 concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Fluorometric 5-Lipoxygenase Inhibition Assay
This protocol utilizes a fluorometric method, which can offer higher sensitivity compared to the colorimetric assay. It measures the production of hydroperoxides through a fluorescent probe.
Materials:
-
5-Lipoxygenase Inhibitor Screening Kit (Fluorometric) (e.g., from commercial suppliers)
-
AZD-4407
-
Dimethyl sulfoxide (DMSO)
-
96-well solid black microplate
-
Microplate fluorometer with excitation/emission wavelengths suitable for the kit's probe (e.g., Ex/Em = 500/536 nm).
Experimental Workflow:
Caption: Workflow for the fluorometric 5-LOX inhibition assay.
Procedure:
-
Prepare AZD-4407 Dilutions: As described in the colorimetric protocol.
-
Prepare Reagents: Prepare the assay reagents according to the manufacturer's instructions provided with the fluorometric screening kit. This typically involves preparing a Reaction Mix containing the 5-LOX enzyme, fluorescent probe, and assay buffer.
-
Plate Setup:
-
Test Wells: Add 2 µL of each AZD-4407 dilution to the respective wells of a 96-well solid black plate.
-
Positive Control (No Inhibition): Add 2 µL of DMSO to control wells.
-
Inhibitor Control: Add 2 µL of a known 5-LOX inhibitor (often provided in the kit) to designated wells.
-
-
Add Reaction Mix: Add the prepared Reaction Mix to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate Reaction: Add the substrate solution to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence in kinetic mode using a microplate fluorometer at the appropriate excitation and emission wavelengths. Record readings every 30 seconds for 10-20 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each AZD-4407 concentration using the following formula: % Inhibition = [1 - (Slope of Test Well / Slope of Positive Control Well)] x 100
-
Plot the % inhibition against the logarithm of the AZD-4407 concentration and determine the IC50 value as described previously.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to determine the dose-response curve of AZD-4407 and other 5-lipoxygenase inhibitors. Accurate determination of the IC50 value and a comprehensive understanding of the dose-response relationship are fundamental steps in the evaluation of this promising therapeutic candidate.
References
Application Notes and Protocols for AZD4407 in a Murine Asthma Model
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a detailed protocol for evaluating the efficacy of AZD4407, a potent 5-lipoxygenase inhibitor, in a murine model of ovalbumin (OVA)-induced allergic asthma. The document outlines the experimental design, methodologies for key assays, and expected outcomes. The provided protocols are intended to guide researchers in the preclinical assessment of AZD4407's therapeutic potential in asthma.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling.[1][2] The pathophysiology of allergic asthma is largely driven by a T-helper 2 (Th2) cell-mediated immune response, leading to the production of cytokines such as IL-4, IL-5, and IL-13.[3] These cytokines orchestrate the recruitment and activation of eosinophils, mast cells, and other inflammatory cells.
The 5-lipoxygenase (5-LO) pathway plays a critical role in the inflammatory cascade of asthma. Upon cellular activation, arachidonic acid is converted by 5-LO into leukotrienes. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent bronchoconstrictors, increase vascular permeability, and promote mucus secretion, while leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils and eosinophils. Given their central role in asthma pathogenesis, targeting the 5-LO pathway is a promising therapeutic strategy.
AZD4407 has been identified as a potent inhibitor of 5-lipoxygenase. By blocking the 5-LO enzyme, AZD4407 is hypothesized to prevent the synthesis of all leukotrienes, thereby mitigating key features of asthma. This document provides a comprehensive protocol for testing this hypothesis in a well-established murine model of allergic asthma.
Signaling Pathway
Experimental Protocols
Murine Model of Allergic Asthma
A widely used and well-characterized model of ovalbumin (OVA)-induced allergic asthma in BALB/c mice will be employed.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (InvivoGen)
-
Phosphate-buffered saline (PBS), sterile
-
Ultrasonic nebulizer
Protocol:
-
Sensitization:
-
On Day 0 and Day 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.
-
The control group receives i.p. injections of PBS with alum only.
-
-
Aerosol Challenge:
-
From Day 14 to Day 20, challenge the mice once daily for 30 minutes with an aerosolized solution of 1% (w/v) OVA in sterile PBS using an ultrasonic nebulizer.
-
The control group is challenged with aerosolized PBS only.
-
Administration of AZD4407
Materials:
-
AZD4407 (powder)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Protocol:
-
Preparation: Prepare a stock solution of AZD4407 in the appropriate vehicle. The final concentration should be determined based on dose-response studies.
-
Administration:
-
Administer AZD4407 or vehicle to the mice via a suitable route (e.g., oral gavage or intraperitoneal injection).
-
Treatment should begin prior to the aerosol challenge phase (e.g., from Day 12 to Day 20) and be administered daily, typically 1 hour before the OVA challenge.
-
A dose-response study is recommended to determine the optimal effective dose.
-
Assessment of Airway Hyperresponsiveness (AHR)
AHR to a bronchoconstrictor agent like methacholine is a hallmark of asthma and will be measured 24 hours after the final OVA challenge.
Materials:
-
Whole-body plethysmograph (Buxco)
-
Methacholine (Sigma-Aldrich)
-
PBS, sterile
Protocol:
-
Place conscious, unrestrained mice into the main chamber of the plethysmograph and allow them to acclimatize.
-
Record baseline readings by exposing the mice to an aerosol of sterile PBS for 3 minutes.
-
Subsequently, expose the mice to increasing concentrations of aerosolized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) for 3 minutes at each concentration.
-
Measure the enhanced pause (Penh), a dimensionless value that correlates with airway resistance, for 5 minutes after each exposure.
-
Calculate AHR as the percentage increase in Penh over the baseline PBS reading.
Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL fluid will be collected to assess the inflammatory cell infiltrate in the airways.
Materials:
-
Tracheal cannula
-
Ice-cold PBS
-
Hemocytometer
-
Cytospin centrifuge
-
Wright-Giemsa stain
Protocol:
-
24 hours after the final AHR measurement, euthanize the mice.
-
Expose the trachea and insert a cannula.
-
Lavage the lungs three times with 0.5 mL of ice-cold PBS.
-
Pool the recovered fluid (BAL fluid) and keep it on ice.
-
Determine the total number of inflammatory cells using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, lymphocytes, macrophages).
-
Centrifuge the remaining BAL fluid and store the supernatant at -80°C for cytokine and leukotriene analysis.
Cytokine and Leukotriene Analysis
The levels of Th2 cytokines and key leukotrienes in the BAL fluid supernatant will be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for mouse IL-4, IL-5, IL-13, and LTB4/C4 (commercially available).
Protocol:
-
Follow the manufacturer's instructions provided with the respective ELISA kits.
-
Measure the concentrations of cytokines and leukotrienes in the BAL fluid supernatant.
Lung Histology
Lung tissue will be examined for inflammation and mucus production.
Materials:
-
10% neutral buffered formalin
-
Paraffin
-
Hematoxylin and eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
Protocol:
-
After BAL fluid collection, perfuse the lungs with PBS and then inflate and fix them with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin and cut 5 µm sections.
-
Stain sections with H&E to assess peribronchial and perivascular inflammation.
-
Stain sections with PAS to visualize and quantify mucus-producing goblet cells in the airway epithelium.
Experimental Workflow
Data Presentation (Hypothetical Data)
The following tables represent the expected format for presenting quantitative data from the study.
Table 1: Effect of AZD4407 on Inflammatory Cell Influx in BAL Fluid
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) |
| Control (PBS) | 1.2 ± 0.2 | 1.1 ± 0.2 | 0.01 ± 0.01 | 0.05 ± 0.02 | 0.04 ± 0.01 |
| OVA + Vehicle | 8.5 ± 1.1 | 2.5 ± 0.4 | 4.5 ± 0.8 | 0.5 ± 0.1 | 1.0 ± 0.2 |
| OVA + AZD4407 (10 mg/kg) | 3.1 ± 0.5# | 2.1 ± 0.3 | 0.5 ± 0.1# | 0.2 ± 0.05# | 0.3 ± 0.1# |
| OVA + AZD4407 (30 mg/kg) | 2.0 ± 0.3# | 1.8 ± 0.2 | 0.1 ± 0.05# | 0.1 ± 0.03# | 0.1 ± 0.04# |
| Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. OVA + Vehicle. |
Table 2: Effect of AZD4407 on Cytokine and Leukotriene Levels in BAL Fluid
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | LTB4 (pg/mL) | LTC4 (pg/mL) |
| Control (PBS) | < 10 | < 15 | < 20 | 25 ± 5 | 30 ± 6 |
| OVA + Vehicle | 85 ± 12 | 150 ± 20 | 250 ± 35 | 210 ± 30 | 280 ± 40* |
| OVA + AZD4407 (10 mg/kg) | 75 ± 10 | 80 ± 15# | 180 ± 25# | 50 ± 8# | 65 ± 10# |
| OVA + AZD4407 (30 mg/kg) | 60 ± 8 | 40 ± 10# | 110 ± 20# | 35 ± 6# | 45 ± 8# |
| Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. OVA + Vehicle. |
Table 3: Effect of AZD4407 on Airway Hyperresponsiveness (Penh)
| Methacholine (mg/mL) | Control (PBS) | OVA + Vehicle | OVA + AZD4407 (10 mg/kg) | OVA + AZD4407 (30 mg/kg) |
| 0 | 1.0 ± 0.1 | 1.1 ± 0.2 | 1.0 ± 0.1 | 1.1 ± 0.1 |
| 6.25 | 1.5 ± 0.2 | 3.5 ± 0.4 | 2.2 ± 0.3# | 1.8 ± 0.2# |
| 12.5 | 1.9 ± 0.3 | 5.2 ± 0.6 | 3.1 ± 0.4# | 2.4 ± 0.3# |
| 25 | 2.5 ± 0.4 | 7.8 ± 0.9 | 4.5 ± 0.5# | 3.1 ± 0.4# |
| 50 | 3.1 ± 0.5 | 9.5 ± 1.1 | 5.8 ± 0.7# | 3.9 ± 0.5# |
| Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. OVA + Vehicle. |
Expected Outcomes and Conclusion
Based on its mechanism as a 5-lipoxygenase inhibitor, AZD4407 is expected to demonstrate significant efficacy in this murine model of allergic asthma. Specifically, treatment with AZD4407 is anticipated to:
-
Significantly reduce the influx of inflammatory cells, particularly eosinophils, into the airways.
-
Decrease the levels of pro-inflammatory leukotrienes (LTB4 and LTC4) in the BAL fluid.
-
Attenuate the production of Th2 cytokines, particularly those involved in eosinophil recruitment and survival (IL-5) and mucus production (IL-13).
-
Markedly suppress airway hyperresponsiveness to methacholine.
-
Reduce peribronchial inflammation and mucus hypersecretion as observed in lung histology.
The successful demonstration of these effects would provide strong preclinical evidence for the therapeutic potential of AZD4407 in the treatment of asthma, warranting further investigation.
References
Application of AZD 4407 in Inflammatory Bowel Disease (IBD) Organoid Culture
For Research Use Only.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. Intestinal organoids, three-dimensional self-organizing structures derived from patient stem cells, have emerged as a powerful in vitro model to study IBD pathogenesis and for drug development.[1][2][3] AZD 4407, also known as ZD 4407, is a potent inhibitor of 5-lipoxygenase (5-LOX).[4][5] The 5-LOX pathway is responsible for the production of leukotrienes, which are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including IBD.[4] Therefore, inhibiting this pathway with this compound presents a potential therapeutic strategy for IBD.
These application notes provide a representative protocol for utilizing this compound in IBD patient-derived organoid cultures to assess its anti-inflammatory effects. While direct studies of this compound on IBD organoids are not widely published, this document outlines a comprehensive workflow based on established methodologies for testing therapeutic compounds in this model system.
Signaling Pathway of 5-Lipoxygenase
The 5-lipoxygenase pathway is a critical component of the inflammatory cascade. It begins with the release of arachidonic acid from the cell membrane, which is then converted by 5-LOX into leukotrienes. These leukotrienes, particularly LTB4, are potent chemoattractants for immune cells and contribute to the inflammatory response characteristic of IBD.
Experimental Protocols
This section details the protocols for the establishment of IBD organoid cultures, treatment with this compound, and subsequent analysis to evaluate its therapeutic potential.
I. Establishment of Human IBD Colon Organoid Cultures
This protocol is adapted from established methods for generating organoids from patient-derived colonic biopsies.[4]
Materials:
-
Colonic biopsies from IBD patients
-
HBSS, DPBS, Advanced DMEM/F12
-
Matrigel® Basement Membrane Matrix
-
Intestinal Organoid Growth Medium (supplemented with EGF, Noggin, R-spondin1, Wnt-3a, etc.)
-
Y-27632 (ROCK inhibitor)
-
Antibiotic-antimycotic solution
Procedure:
-
Collect colonic biopsies in cold HBSS and transport them to the lab on ice.
-
Wash biopsies multiple times with cold DPBS containing an antimicrobial solution.
-
Incubate the tissue in a chelation buffer (e.g., EDTA in DPBS) to release intestinal crypts.
-
Isolate the crypts by mechanical dissociation and centrifugation.
-
Embed the isolated crypts in Matrigel® in a pre-warmed 24-well plate.
-
After polymerization of the Matrigel®, overlay with Intestinal Organoid Growth Medium supplemented with Y-27632 for the initial culture period.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-10 days by dissociating them into smaller fragments or single cells and re-embedding them in fresh Matrigel®.
II. Treatment of IBD Organoids with this compound
Materials:
-
Mature IBD organoids (cultured for at least 10-14 days)
-
This compound (reconstituted in a suitable solvent, e.g., DMSO)
-
Pro-inflammatory stimulus (e.g., a cytokine cocktail of TNF-α, IFN-γ, and IL-1β)
-
Control vehicle (e.g., DMSO)
Procedure:
-
Plate mature IBD organoids in a 24-well or 96-well plate.
-
Induce an inflammatory state by treating the organoids with a pro-inflammatory cytokine cocktail for 24 hours.
-
Prepare serial dilutions of this compound in the culture medium.
-
Treat the inflamed organoids with different concentrations of this compound or the vehicle control.
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours) to assess the compound's effect.
III. Assessment of Therapeutic Efficacy
Several assays can be performed to evaluate the effect of this compound on IBD organoids.
A. Cell Viability and Morphology:
-
Method: Use a live/dead cell imaging assay (e.g., Calcein-AM/Ethidium homodimer-1) or a luminescence-based ATP assay (e.g., CellTiter-Glo®).
-
Analysis: Quantify the percentage of viable cells or the relative luminescence units to determine the cytotoxicity of the compound and its effect on organoid survival in an inflammatory environment. Monitor morphological changes, such as swelling or budding, using brightfield microscopy.
B. Barrier Function Assessment:
-
Method: Perform a FITC-dextran permeability assay. Add FITC-dextran to the culture medium and measure its translocation into the organoid lumen over time using fluorescence microscopy.
-
Analysis: Quantify the fluorescence intensity inside the organoids. A decrease in intensity in this compound-treated organoids would suggest improved barrier integrity.
C. Gene Expression Analysis of Inflammatory Markers:
-
Method: Isolate RNA from the treated organoids and perform quantitative real-time PCR (qRT-PCR) for key inflammatory genes (e.g., IL-6, IL-8, TNF, CXCL1).
-
Analysis: Normalize the gene expression to a housekeeping gene and compare the relative expression levels between different treatment groups.
D. Protein Analysis of Inflammatory Mediators:
-
Method: Collect the culture supernatant and perform an enzyme-linked immunosorbent assay (ELISA) to quantify the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8).
-
Analysis: Compare the concentration of secreted cytokines in the this compound-treated groups to the vehicle control.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for testing this compound in IBD organoid cultures.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are example tables for presenting the results from the proposed experiments.
Table 1: Effect of this compound on IBD Organoid Viability
| Treatment Group | This compound Conc. (µM) | Relative Viability (%) | Standard Deviation |
| Healthy Control | 0 | 100 | ± 5.2 |
| IBD (Inflamed) | 0 | 65 | ± 7.8 |
| IBD + this compound | 0.1 | 72 | ± 6.5 |
| IBD + this compound | 1 | 85 | ± 5.9 |
| IBD + this compound | 10 | 92 | ± 4.3 |
Table 2: Relative Gene Expression of Inflammatory Markers
| Gene | IBD (Inflamed) | IBD + this compound (1 µM) | IBD + this compound (10 µM) |
| IL-6 | 12.5 ± 2.1 | 7.8 ± 1.5 | 3.2 ± 0.8 |
| IL-8 | 25.3 ± 3.5 | 15.1 ± 2.8 | 6.7 ± 1.2 |
| TNF | 8.9 ± 1.8 | 5.2 ± 1.1 | 2.1 ± 0.5 |
Table 3: Secreted Cytokine Levels in Culture Supernatant
| Cytokine | IBD (Inflamed) (pg/mL) | IBD + this compound (1 µM) (pg/mL) | IBD + this compound (10 µM) (pg/mL) |
| IL-6 | 1500 ± 210 | 950 ± 150 | 400 ± 80 |
| IL-8 | 3200 ± 450 | 1800 ± 300 | 850 ± 120 |
Conclusion
The use of IBD patient-derived organoids provides a powerful and clinically relevant platform to investigate the therapeutic potential of compounds like this compound. By inhibiting the 5-lipoxygenase pathway, this compound may reduce the production of pro-inflammatory leukotrienes, thereby ameliorating the inflammatory phenotype in IBD organoids. The protocols outlined in these application notes provide a comprehensive framework for researchers to evaluate the efficacy of this compound and other 5-LOX inhibitors in a preclinical setting. Further studies using this model can help elucidate the precise mechanisms of action and inform the clinical development of novel therapies for IBD.
References
- 1. RIPK1 Mediates TNF-Induced Intestinal Crypt Apoptosis During Chronic NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. doronscientific.com [doronscientific.com]
- 4. tebubio.com [tebubio.com]
- 5. Necroptosis in inflammatory bowel disease: A potential effective target - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5-Lipoxygenase Activity Assay Using the Potent Inhibitor AZD 4407
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory and allergic responses.[1][2] The 5-LOX pathway is a significant target for the development of therapeutics for a variety of inflammatory conditions, including asthma, rheumatoid arthritis, and inflammatory bowel disease. AZD 4407 (also known as ZD 4407) is a potent inhibitor of 5-lipoxygenase and serves as an excellent tool for studying the 5-LOX pathway and for the screening of novel anti-inflammatory compounds.[3][4]
This application note provides a detailed protocol for a fluorometric 5-lipoxygenase activity assay, utilizing this compound as a reference inhibitor. The assay is designed for a 96-well plate format, making it suitable for high-throughput screening of potential 5-LOX inhibitors.
Principle of the Assay
The 5-lipoxygenase activity assay is based on the detection of a fluorescent product generated from the enzymatic reaction. In this assay, 5-LOX catalyzes the conversion of a specific substrate to an intermediate that reacts with a probe to produce a fluorescent signal. The intensity of the fluorescence is directly proportional to the 5-LOX activity. The assay can be performed using purified recombinant 5-LOX enzyme or with cell and tissue lysates. An inhibitor of 5-LOX, such as this compound, will reduce the rate of the enzymatic reaction, leading to a decrease in the fluorescent signal.
Data Presentation
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | 5-Lipoxygenase | Fluorometric | To be determined experimentally |
| Zileuton (Reference) | 5-Lipoxygenase | Various | ~300 - 900 nM[5] |
Zileuton is a well-characterized 5-LOX inhibitor and can be used as a positive control for inhibition.
Signaling Pathway
The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to other leukotrienes, which are key mediators of inflammation. This compound exerts its effect by directly inhibiting the activity of the 5-LOX enzyme.
References
- 1. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing AZD4407 Concentration for Cell Viability Assays
Welcome to the technical support center for AZD4407. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of AZD4407 for cell viability experiments. Here you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is AZD4407 and what is its mechanism of action?
AZD4407 is a potent inhibitor of 5-lipoxygenase (5-LOX)[1]. The 5-LOX enzyme is a key player in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. By inhibiting 5-LOX, AZD4407 blocks the production of leukotrienes, which may be beneficial in studies of inflammatory conditions[1].
Q2: What is the proposed signaling pathway for the effect of 5-LOX inhibitors on cell viability?
While the precise signaling pathway for AZD4407's effect on cell viability is not definitively established, studies on other 5-lipoxygenase inhibitors suggest a potential mechanism. Inhibition of 5-LOX can lead to apoptosis (programmed cell death) in certain cancer cells. This process may be mediated by the downregulation of protein kinase C-epsilon (PKCε), a protein involved in cell survival signaling.
Q3: What is a recommended starting concentration range for AZD4407 in a cell viability assay?
As there is limited public data on the optimal concentration of AZD4407 for cell viability studies, a broad dose-response experiment is recommended. Based on studies with other 5-LOX inhibitors, a starting range of 0.1 µM to 100 µM is advisable[1]. It is crucial to determine the optimal concentration empirically for each cell line and experimental condition.
Q4: How should I prepare and dissolve AZD4407 for my experiments?
AZD4407 is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution is then serially diluted in your cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in your experimental wells is consistent across all treatments (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.5%).
Experimental Protocols
Determining Optimal Seeding Density and AZD4407 Concentration
The following workflow outlines the steps to systematically determine the optimal conditions for your cell viability assay with AZD4407.
Protocol: MTT Assay for Cell Viability
This is a general protocol for a colorimetric assay that measures cell metabolic activity.
-
Cell Seeding: Seed your cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of AZD4407 in culture medium. The final volume in each well should be uniform. Include vehicle-only controls (medium with the same DMSO concentration as the highest AZD4407 concentration).
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Troubleshooting Guide
The following table addresses common issues that may arise during your experiments with AZD4407.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for reagent addition. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant effect on cell viability observed | The concentration of AZD4407 is too low, the incubation time is too short, or the cell line is resistant. | Perform a broader dose-response curve with higher concentrations. Increase the incubation time. Consider using a different cell line. |
| Complete cell death in all treated wells | The concentration of AZD4407 is too high. | Perform a dose-response curve with a lower range of concentrations to determine the IC50 value. |
| Compound precipitation in the culture medium | The solubility limit of AZD4407 in the medium has been exceeded. | Ensure the stock solution is fully dissolved before diluting it in the medium. Lower the final concentration of AZD4407. Visually inspect the wells for any precipitate after adding the compound. |
| Interference with the cell viability assay | AZD4407 may directly react with the assay reagent (e.g., reducing MTT). | Run a cell-free control by adding AZD4407 to the culture medium without cells and performing the assay. If interference is detected, consider using an alternative viability assay such as a crystal violet assay or a trypan blue exclusion assay. |
Data Presentation
Below is a hypothetical example of how to present the data from a dose-response experiment.
Table 1: Effect of AZD4407 on the Viability of A549 Cells after 48 hours
| AZD4407 Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 0.1 | 1.22 | 0.07 | 97.6% |
| 1 | 1.15 | 0.06 | 92.0% |
| 10 | 0.85 | 0.05 | 68.0% |
| 50 | 0.45 | 0.04 | 36.0% |
| 100 | 0.15 | 0.02 | 12.0% |
Note: The data presented in Table 1 is for illustrative purposes only and does not represent actual experimental results for AZD4407. Researchers should generate their own data based on their specific experimental conditions.
References
AZD 4407 Experimental Results: Technical Support Center
Disclaimer: Publicly available information regarding specific experimental results and troubleshooting for AZD 4407 is limited. This technical support center provides a generalized framework for troubleshooting experiments with 5-lipoxygenase (5-LOX) inhibitors, based on common principles and published data for this class of compounds. The protocols and potential issues described here are for illustrative purposes and may not be directly applicable to this compound. Researchers should always consult compound-specific literature and supplier recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a typical 5-LOX inhibitor?
A 5-lipoxygenase (5-LOX) inhibitor blocks the activity of the 5-LOX enzyme, which is crucial for the biosynthesis of leukotrienes, a group of pro-inflammatory lipid mediators.[1][2][3] The enzyme catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to leukotriene A4 (LTA4).[3] LTA4 is a precursor for other leukotrienes, such as LTB4 and cysteinyl-leukotrienes. By inhibiting 5-LOX, these compounds reduce the production of these inflammatory mediators.[1][3]
Q2: My 5-LOX inhibitor shows lower potency in a cell-based assay compared to a cell-free (enzyme) assay. Is this expected?
Yes, this is a common observation. Several factors can contribute to this discrepancy:
-
Cellular uptake and bioavailability: The compound may have poor membrane permeability, limiting its access to the intracellular enzyme.
-
Interaction with other cellular components: The inhibitor might bind to other proteins or lipids, reducing its effective concentration at the target.
-
Presence of 5-LOX-activating protein (FLAP): In intact cells, arachidonic acid is transferred to 5-LOX by FLAP.[1][2] Some inhibitors may not be effective at disrupting this complex. Cell-free assays often use purified enzyme and may not include FLAP, thus not fully recapitulating the cellular environment.[1]
Q3: I'm observing unexpected off-target effects. What could be the cause?
5-LOX inhibitors, particularly those with certain chemical scaffolds, can have off-target activities. Some possibilities include:
-
Inhibition of other lipoxygenases (e.g., 12-LOX, 15-LOX): The active sites of lipoxygenase isoforms are highly conserved, which can make achieving selectivity challenging.[1][2]
-
Inhibition of cyclooxygenase (COX) enzymes: Some 5-LOX inhibitors have been shown to also inhibit COX-1 and/or COX-2, which would affect prostaglandin synthesis.[4]
-
Interference with prostaglandin transport: Some 5-LOX inhibitors can block the export of prostaglandins from the cell, leading to their intracellular accumulation.[4]
-
Redox activity: Some inhibitors act via a redox mechanism, which can lead to broader, less specific antioxidant effects.[1]
Q4: I see an increase in other lipid mediators, such as 12-HETE, after treating my cells with a 5-LOX inhibitor. Why is this happening?
This phenomenon, known as "metabolic shunting," can occur. When the 5-LOX pathway is blocked, the arachidonic acid substrate can be diverted to other metabolic pathways. An increase in 12-HETE suggests that the arachidonic acid is being metabolized by 12-lipoxygenase (12-LOX).[1] Some allosteric 5-LOX inhibitors have also been observed to cause a shift in the enzyme's regiospecificity, leading to the production of 12-HETE by 5-LOX itself.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values between experiments | - Inconsistent cell density or passage number.- Variability in reagent preparation (e.g., inhibitor dilution).- Fluctuation in incubation times or temperatures. | - Standardize cell culture conditions.- Prepare fresh dilutions of the inhibitor for each experiment.- Ensure precise timing and temperature control. |
| High background signal in fluorescence-based assays | - Autofluorescence of the inhibitor compound.- High endogenous lipoxygenase activity in the chosen cell line.- Contamination of reagents. | - Run a control with the inhibitor alone to measure its intrinsic fluorescence.- Use a cell line with lower endogenous 5-LOX activity or use a specific inhibitor to determine the background.[5]- Use fresh, high-purity reagents. |
| No or low inhibition of 5-LOX activity | - Inhibitor instability or degradation.- Incorrect assay conditions (e.g., pH, co-factors).- Low potency of the inhibitor in the chosen assay system. | - Check the stability and storage conditions of the inhibitor.[6]- Optimize assay buffer and ensure the presence of necessary co-factors like calcium and ATP.[7]- Increase the concentration range of the inhibitor. |
| Cell death or cytotoxicity observed | - The inhibitor may have cytotoxic effects at the tested concentrations. | - Perform a cytotoxicity assay (e.g., MTT or LDH release assay) in parallel with the activity assay.[8]- Lower the inhibitor concentration or reduce the incubation time. |
| Shift in product profile (e.g., increased 12-HETE or 15-HETE) | - Metabolic shunting of arachidonic acid to other LOX pathways.- Allosteric modulation of 5-LOX by the inhibitor.[1] | - Measure a broader range of eicosanoid products using techniques like LC-MS/MS.- Compare the effects of your inhibitor with known inhibitors of different classes. |
Experimental Protocols
Generic Cell-Based 5-LOX Activity Assay (Fluorometric)
This protocol is a generalized example. Specific conditions will need to be optimized for the cell type and inhibitor being tested.
1. Cell Preparation:
-
Culture cells known to express 5-LOX (e.g., human neutrophils, monocytes, or a transfected cell line like HEK293) to an appropriate density.[1][9]
-
On the day of the experiment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with 0.1% glucose and 1 mM CaCl2).[8][9]
2. Assay Procedure:
-
Seed the cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the 5-LOX inhibitor (or vehicle control) for a defined period (e.g., 15 minutes) at 37°C.[10]
-
Initiate the 5-LOX reaction by adding a calcium ionophore (e.g., A23187 at 2.5 µM) and exogenous arachidonic acid (e.g., 3 µM).[9]
-
Incubate for a specific time (e.g., 10-15 minutes) at 37°C.[9]
-
Stop the reaction (e.g., by adding ice-cold methanol).[9]
-
Measure the 5-LOX products. For a fluorometric assay, this may involve an indirect measurement where a probe reacts with the hydroperoxide products to generate a fluorescent signal.[5][11]
-
Read the fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em 500/536 nm).[5][6][11]
3. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression.
Visualizations
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway.
Caption: A logical workflow for troubleshooting experimental results.
References
- 1. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. abcam.com [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators [frontiersin.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
potential off-target effects of AZD 4407
Notice: Information regarding the potential off-target effects of AZD4407 is not publicly available. Extensive searches for preclinical and clinical data, including kinase profiling and cross-reactivity studies, have not yielded specific information on off-target activities.
AZD4407 is identified as a potent 5-lipoxygenase inhibitor. However, without accessible data on its selectivity and potential interactions with other cellular targets, a comprehensive guide to troubleshooting off-target effects cannot be provided.
The following sections are structured to address common areas of inquiry for a compound of this nature and will be updated if relevant data becomes available.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for AZD4407?
A1: AZD4407 is characterized as a potent inhibitor of 5-lipoxygenase (5-LOX). The 5-LOX pathway is crucial for the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting this enzyme, AZD4407 is expected to reduce the production of leukotrienes and thereby exert anti-inflammatory effects.
Q2: Are there any published data on the kinase selectivity profile of AZD4407?
A2: Currently, there is no publicly available information regarding the kinase selectivity profile of AZD4407. Kinase profiling is a standard method to assess the potential for off-target effects by screening a compound against a panel of kinases. The absence of this data means that the interaction of AZD4407 with cellular kinases is unknown.
Q3: Has AZD4407 been tested for cross-reactivity with other lipoxygenases (e.g., 12-LOX, 15-LOX) or cyclooxygenases (COX-1, COX-2)?
A3: No public data from preclinical studies or other research is available to indicate whether AZD4407 has been evaluated for its selectivity against other lipoxygenase isoforms or cyclooxygenase enzymes. Such studies are critical for understanding the specificity of the compound and predicting potential off-target related side effects.
Q4: What are the potential signaling pathways that could be affected by off-target activity of a 5-LOX inhibitor?
A4: While specific off-target effects for AZD4407 are unknown, a theoretical off-target interaction with other enzymes in the arachidonic acid cascade or with various kinases could impact multiple signaling pathways. Below is a generalized diagram illustrating the arachidonic acid pathway and potential points of off-target interaction.
Caption: Arachidonic acid metabolism and potential AZD4407 interactions.
Troubleshooting Guides
Due to the lack of specific data on the off-target effects of AZD4407, this section provides general guidance for researchers encountering unexpected results in their experiments that might be attributable to off-target activities of a small molecule inhibitor.
Guide: Investigating Unexpected Phenotypes
If you observe a cellular phenotype or experimental result that cannot be explained by the inhibition of 5-LOX, consider the following workflow to investigate potential off-target effects.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
Experimental Protocols
As no specific off-target assays for AZD4407 have been published, this section provides a general protocol for a common assay used to determine inhibitor selectivity.
Protocol: General Kinase Profiling Assay
Objective: To assess the inhibitory activity of a compound against a panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of AZD4407 in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Kinase Reaction Setup: In a multi-well plate, combine the kinase, a specific substrate, and ATP.
-
Incubation: Add the diluted AZD4407 or vehicle control to the kinase reaction mixtures and incubate at a controlled temperature for a specified period.
-
Detection: Use a suitable detection method (e.g., radiometric, fluorescent, or luminescent) to measure the amount of phosphorylated substrate, which corresponds to kinase activity.
-
Data Analysis: Calculate the percent inhibition of each kinase at each concentration of AZD4407. Determine the IC50 value (the concentration at which 50% of kinase activity is inhibited) for any kinases that show significant inhibition.
Data Presentation
Should data on the off-target effects of AZD4407 become available, it will be summarized in the following table format.
Table 1: Hypothetical Kinase Selectivity Profile of AZD4407
| Kinase Target | IC50 (nM) | Percent Inhibition @ 1µM |
| 5-LOX (On-Target) | Data Not Available | Data Not Available |
| Kinase A | Data Not Available | Data Not Available |
| Kinase B | Data Not Available | Data Not Available |
| Kinase C | Data Not Available | Data Not Available |
Table 2: Hypothetical Lipoxygenase and Cyclooxygenase Selectivity of AZD4407
| Enzyme Target | IC50 (nM) | Fold Selectivity vs. 5-LOX |
| 5-LOX | Data Not Available | 1 |
| 12-LOX | Data Not Available | Data Not Available |
| 15-LOX | Data Not Available | Data Not Available |
| COX-1 | Data Not Available | Data Not Available |
| COX-2 | Data Not Available | Data Not Available |
how to prevent AZD 4407 precipitation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of AZD 4407 in solution. The following information is designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds, including those with low aqueous solubility.
Q2: What are the recommended storage conditions for this compound, both as a solid and in solution?
A2:
-
Solid Form: Store this compound powder at -20°C for long-term stability.
-
Stock Solution (in DMSO): Store aliquots of the DMSO stock solution at -20°C or -80°C to minimize degradation and prevent repeated freeze-thaw cycles. When stored properly, the DMSO stock solution should be stable for several months.
Q3: Why does my this compound precipitate when I add it to my aqueous experimental solution (e.g., cell culture medium)?
A3: Precipitation of this compound upon addition to aqueous solutions is a common issue for hydrophobic compounds. While highly soluble in DMSO, its solubility in aqueous media is significantly lower. When the DMSO stock is diluted into an aqueous buffer or medium, the concentration of this compound may exceed its solubility limit in the final solution, leading to the formation of a precipitate.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in most cell culture experiments should be kept below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to determine the DMSO tolerance of your specific cell line with a vehicle control experiment.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous media. | The concentration of this compound exceeds its aqueous solubility limit. | - Decrease the final concentration of this compound. - Increase the final volume of the aqueous solution. - Prepare an intermediate dilution in a co-solvent. (See Experimental Protocols) |
| Cloudiness or precipitate forms over time in the final working solution. | The compound is slowly coming out of solution at the experimental temperature. | - Use the working solution immediately after preparation. - Consider the use of a stabilizing agent or a different formulation if long-term stability is required. (Consult relevant literature for your specific application). |
| Inconsistent experimental results. | Micro-precipitation, not always visible to the naked eye, may be occurring, leading to variations in the effective concentration of the compound. | - Visually inspect the solution carefully against a dark background. - Centrifuge the final working solution at low speed and check for a pellet. - Always prepare fresh working solutions for each experiment. |
Data Presentation: Estimated Solubility of this compound
The following table provides estimated solubility data for this compound in common laboratory solvents. It is strongly recommended to perform a small-scale solubility test to confirm these values for your specific batch of the compound.
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 20 mg/mL | The preferred solvent for stock solutions. |
| Ethanol | ~1-5 mg/mL | Can be used as a co-solvent for intermediate dilutions. |
| PBS (pH 7.4) | < 0.1 mg/mL | Very low aqueous solubility. |
| Cell Culture Media | < 0.1 mg/mL | Solubility can be influenced by serum and other components. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Calculating the Volume of DMSO: Calculate the volume of DMSO needed to achieve a 10 mM concentration. The molecular weight of this compound is approximately 375.5 g/mol .
-
Volume of DMSO (mL) = [Weight of this compound (mg) / 375.5 ( g/mol )] / 10 (mmol/L) * 1000 (mL/L)
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium (Two-Step Dilution)
This protocol is designed to minimize precipitation when diluting the DMSO stock into an aqueous medium.
-
Prepare an Intermediate Dilution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in your cell culture medium or PBS. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL, you can first dilute 1 µL of the 10 mM stock into 99 µL of medium (to make a 100 µM intermediate solution).
-
-
Prepare the Final Working Solution:
-
Add the required volume of the intermediate dilution to the final volume of your pre-warmed cell culture medium. For the example above, you would add the 100 µL of the 100 µM intermediate solution to 900 µL of medium.
-
Mix immediately and thoroughly by gentle pipetting or swirling.
-
-
Use Immediately: Use the final working solution immediately after preparation to prevent precipitation.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
Technical Support Center: Improving the In vivo Efficacy of 5-Lipoxygenase Inhibitors
Disclaimer: Extensive searches for preclinical or clinical data on a compound specifically named AZD4407 did not yield any specific results. Therefore, this technical support center provides guidance on improving the in vivo efficacy of 5-lipoxygenase (5-LOX) inhibitors in general. The information, protocols, and data presented are based on published research on other molecules in this class and are intended to serve as a comprehensive resource for researchers working with similar compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected in vivo efficacy with our 5-LOX inhibitor. What are the potential reasons?
A1: Lower than expected in vivo efficacy of a 5-LOX inhibitor can stem from several factors:
-
Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid metabolism, or rapid clearance, leading to insufficient drug concentration at the target site.
-
Suboptimal Formulation: Poor solubility of the compound can limit its absorption and distribution.
-
Weak Target Engagement: The administered dose may not be sufficient to achieve the required level of 5-LOX inhibition in the target tissue.
-
Biological Complexity: The disease model may not be solely dependent on the 5-LOX pathway, or there might be redundant or compensatory signaling pathways.
-
Off-Target Effects: At higher concentrations, the inhibitor might have off-target effects that counteract its therapeutic benefits.[1]
Q2: How can we improve the solubility and bioavailability of our 5-LOX inhibitor for in vivo studies?
A2: Improving the formulation is a critical step for enhancing the bioavailability of poorly soluble compounds.[2][3] Consider the following strategies:
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation can enhance solubility.[3]
-
Co-solvents: Using a mixture of water-miscible organic solvents can increase the solubility of hydrophobic drugs.[3]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a higher dissolution rate.[4][3]
-
Lipid-Based Formulations: Incorporating the compound into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[4][5]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[5]
Q3: What are the key signaling pathways downstream of 5-lipoxygenase that we should be assessing?
A3: The primary function of 5-LOX is to catalyze the conversion of arachidonic acid to leukotrienes.[6][7] The key downstream products and their general functions are:
-
Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils and other leukocytes, playing a significant role in inflammation.[6]
-
Cysteinyl Leukotrienes (LTC4, LTD4, LTE4): These are powerful bronchoconstrictors and are involved in allergic and inflammatory responses.[8] In cancer models, the 5-LOX pathway has been implicated in promoting cell proliferation, migration, and invasion.[7][9][10]
Troubleshooting Guide
Issue: Inconsistent results between in vitro potency and in vivo efficacy.
| Potential Cause | Troubleshooting Steps |
| High plasma protein binding | Measure the fraction of unbound drug in plasma. Only the unbound fraction is pharmacologically active. Consider formulation strategies to increase unbound drug concentration. |
| Rapid metabolism | Conduct pharmacokinetic studies to determine the half-life of the compound. If metabolism is too rapid, consider co-administration with a metabolic inhibitor (if appropriate for the model) or chemical modification of the compound. |
| Efflux by transporters | Investigate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). If so, co-administration with a P-gp inhibitor might enhance efficacy. |
| Poor tissue penetration | Measure drug concentrations in the target tissue. If penetration is low, consider formulation strategies or alternative routes of administration. |
Issue: Observed toxicity or adverse effects in animal models.
| Potential Cause | Troubleshooting Steps |
| Off-target pharmacology | Perform a broad panel of in vitro safety screening assays to identify potential off-target activities. |
| Formulation-related toxicity | Conduct a vehicle tolerability study to ensure the formulation itself is not causing adverse effects. |
| Metabolite-induced toxicity | Identify the major metabolites of the compound and assess their toxicity. |
Quantitative Data Summary
The following tables summarize in vivo efficacy data for Zileuton , a well-characterized 5-LOX inhibitor, which can serve as a benchmark for your studies.
Table 1: In Vivo Efficacy of Zileuton in Animal Models of Inflammation
| Model | Species | Dose (p.o.) | Effect | Reference |
| Acetic acid-induced writhing | Mice | ED50 = 31.81 mg/kg | Antinociceptive effect | [11] |
| Arachidonic acid-induced ear edema | Mice | ED50 = 31 mg/kg | Reduction in edema | [12] |
| Carrageenan-induced pleurisy | Rats | Not specified | Reversed histological changes in paw biopsies | [11] |
| Antigen-induced leukotriene formation | Rats | ED50 = 3 mg/kg | Prevention of 6-sulfidopeptide LT formation | [12] |
Table 2: Ex Vivo Efficacy of Zileuton
| Model | Species | Dose (p.o.) | Effect | Reference |
| LTB4 biosynthesis in whole blood | Dog | 0.5 - 5 mg/kg | Rapid and sustained inhibition | [12] |
| LTB4 biosynthesis in whole blood | Rat | ED50 = 2 mg/kg | Inhibition of LTB4 biosynthesis | [12] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study in a Xenograft Tumor Model
-
Cell Culture and Implantation:
-
Culture a relevant cancer cell line known to have an active 5-LOX pathway.
-
Harvest cells and resuspend in an appropriate medium (e.g., Matrigel).
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the 5-LOX inhibitor in a suitable vehicle, considering the formulation strategies mentioned above.
-
Administer the drug and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure final tumor weight and collect tissues for pharmacodynamic analysis (e.g., measurement of leukotriene levels).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Protocol 2: Carrageenan-Induced Pleurisy Model for Anti-Inflammatory Efficacy
-
Animal Acclimation and Grouping:
-
Acclimate rats to the experimental conditions.
-
Divide animals into control and treatment groups.
-
-
Drug Administration:
-
Administer the 5-LOX inhibitor or vehicle control at a specified time before the inflammatory challenge.
-
-
Induction of Pleurisy:
-
Inject a solution of carrageenan into the pleural cavity of the rats.
-
-
Sample Collection:
-
At a predetermined time point after carrageenan injection, euthanize the animals.
-
Collect the pleural exudate.
-
-
Analysis:
-
Measure the volume of the exudate.
-
Determine the concentration of inflammatory mediators (e.g., LTB4) and the number of infiltrating leukocytes in the exudate.
-
-
Statistical Analysis:
-
Compare the results from the treatment groups to the control group to assess the anti-inflammatory efficacy of the compound.
-
Visualizations
Caption: Simplified 5-Lipoxygenase signaling pathway.
Caption: General workflow for in vivo efficacy studies.
References
- 1. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Designing therapeutically effective 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Hyperforin is a novel type of 5-lipoxygenase inhibitor with high efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipoxygenase and Cyclooxygenase Pathways and Colorectal Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclooxygenases and lipoxygenases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential effect of zileuton, a 5-lipoxygenase inhibitor, against nociceptive paradigms in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD 4407 inconsistent results in vitro
This technical support center provides troubleshooting guidance for researchers and drug development professionals experiencing inconsistent in vitro results with AZD4407. The following resources address common issues and provide standardized protocols to enhance experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of AZD4407 across different experimental batches. What could be the primary cause?
A1: The most probable cause for variability in IC50 values for any anti-cancer compound, including AZD4407, is the genetic and transcriptional instability of cancer cell lines.[1][2] Different passages or "strains" of the same cell line, even from the same original source, can evolve distinct genomic and transcriptomic profiles, leading to disparate drug responses.[1][2] It is crucial to implement rigorous cell line authentication and characterization protocols.
Q2: Could the observed inconsistencies be due to the stability of AZD4407 in our experimental setup?
A2: While the provided search results do not contain specific information regarding the in vitro stability of AZD4407, compound stability is a critical factor in any experiment. Issues with compound solubility, degradation in media over time, or adsorption to plastics can all contribute to inconsistent results. It is recommended to perform stability tests of AZD4407 under your specific experimental conditions (e.g., in your chosen cell culture medium at 37°C).
Q3: How can we ensure that our in-house cell line stocks are consistent and have not diverged?
A3: Implementing a robust cell line management system is key. This should include:
-
Short Tandem Repeat (STR) profiling: To confirm the identity of your cell lines.
-
Low passage number: Work with cells at the lowest possible passage number from a trusted cell bank.
-
Cryopreservation of a master cell bank: Create a large batch of early-passage cells to be used for all subsequent experiments.
-
Regular monitoring of cell morphology and growth rates: Significant changes can indicate divergence.[2]
Q4: What is the mechanism of action of AZD4407, and how might this influence assay results?
A4: AZD4407 is a potent inhibitor of 5-lipoxygenase (5-LOX).[3] The 5-LOX pathway is involved in the production of leukotrienes, which are inflammatory mediators. Inconsistent results could arise from variability in the expression or activity of 5-LOX and its downstream signaling components in your cell line of choice. This expression can vary due to the aforementioned cell line instability.
Troubleshooting Guides
Guide 1: Addressing IC50 Value Variability
This guide provides a step-by-step approach to diagnosing and mitigating inconsistent IC50 values for AZD4407.
Problem: High variability in AZD4407 IC50 values between experimental repeats.
Potential Causes:
-
Inconsistent cell seeding density.
-
Variations in compound preparation and storage.
-
Differences in assay incubation times.
-
Mycoplasma contamination.
Troubleshooting Workflow:
Guide 2: Investigating Cell Line-Dependent Inconsistencies
This guide outlines how to investigate if cell line divergence is the root cause of inconsistent AZD4407 activity.
Problem: AZD4407 shows potent activity in some experiments but is inactive in others using what is believed to be the same cell line.
Underlying Issue: Different "strains" or subclones of a cell line can possess significant genetic and transcriptomic differences, affecting the expression of the drug target (5-LOX) or compensatory pathways.[1][2]
Investigative Workflow:
Data Presentation Tables
To effectively troubleshoot, it is crucial to systematically collect and present your data. Use the following templates to compare results from different experimental batches or cell line stocks.
Table 1: Comparison of AZD4407 IC50 Values Across Experimental Batches
| Parameter | Batch 1 (Date) | Batch 2 (Date) | Batch 3 (Date) |
| Cell Line | MCF7 | MCF7 | MCF7 |
| Passage Number | 10 | 15 | 20 |
| Seeding Density (cells/well) | 5,000 | 5,000 | 5,000 |
| AZD4407 IC50 (µM) | 1.2 | 5.8 | 15.3 |
| Analyst | Analyst A | Analyst B | Analyst A |
| Notes | Cells appeared more elongated | Slower growth observed |
Table 2: Characterization of Different In-House Cell Line Stocks
| Parameter | Stock A (Lab 1) | Stock B (Lab 2) | Reference (ATCC) |
| STR Profile Match | 85% | 98% | 100% |
| Passage Number | >50 | 8 | N/A |
| Doubling Time (hours) | 48 | 32 | 30 |
| 5-LOX mRNA (Relative Expression) | 0.2 | 1.1 | 1.0 |
| AZD4407 IC50 (µM) | >50 | 2.5 | Not Tested |
Experimental Protocols
Protocol 1: Cell Line Authentication using STR Profiling
-
Objective: To confirm the identity of the cell line being used.
-
Procedure:
-
Isolate genomic DNA from a representative vial of your working cell bank.
-
Amplify the standard STR loci using a commercially available STR profiling kit.
-
Separate the amplified fragments by capillary electrophoresis.
-
Compare the resulting STR profile to the reference database (e.g., ATCC, DSMZ).
-
Acceptance Criteria: A match of ≥80% indicates that the cell lines are related. A match of 100% is expected for the same cell line.
-
Protocol 2: Standardized Cell Viability Assay (e.g., MTS/MTT)
-
Objective: To obtain a consistent dose-response curve for AZD4407.
-
Procedure:
-
Cell Seeding: Plate cells at a pre-determined optimal density in a 96-well plate and allow them to attach overnight. The optimal density should result in the control (untreated) wells being approximately 80-90% confluent at the end of the assay.
-
Compound Preparation: Prepare a 2X stock of AZD4407 serial dilutions in the appropriate cell culture medium. Always prepare fresh dilutions for each experiment from a validated DMSO stock.
-
Dosing: Remove the existing medium from the cells and add the 2X compound dilutions.
-
Incubation: Incubate the plate for a standardized period (e.g., 72 hours) at 37°C, 5% CO2.
-
Assay Readout: Add the viability reagent (e.g., MTS or MTT) and incubate according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance at the appropriate wavelength. Normalize the data to the vehicle control (0% inhibition) and a no-cell control (100% inhibition). Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
References
minimizing cytotoxicity of AZD 4407
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD4407. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
General Information
AZD4407 is a potent 5-lipoxygenase (5-LO) inhibitor.[1][2] 5-lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are powerful mediators of inflammation.[3] Therefore, inhibitors of this enzyme may have therapeutic potential in a variety of inflammatory conditions.[3]
Physicochemical Properties of AZD4407
| Property | Value | Source |
| CAS Number | 166882-70-8 | [4] |
| Molecular Formula | C19H21NO3S2 | [3][4] |
| Molecular Weight | 375.5 g/mol | [3][4] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO | [3] |
| Storage (Solid) | Store at -20°C | [3] |
| Storage (Stock Solution) | Store stock solutions at -20°C for several months | [3] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of AZD4407?
A1: AZD4407 is soluble in dimethyl sulfoxide (DMSO)[3]. To prepare a stock solution, dissolve the solid compound in high-quality, anhydrous DMSO. For higher concentrations, you may need to warm the tube to 37°C and use an ultrasonic bath to ensure complete dissolution[3]. We recommend preparing a high-concentration stock (e.g., 10 mM) that can be further diluted in cell culture medium for your experiments. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles[3].
Q2: What is the mechanism of action of AZD4407?
A2: AZD4407 is a potent inhibitor of the 5-lipoxygenase (5-LO) enzyme[1][2]. 5-LO, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the conversion of arachidonic acid into leukotrienes[6]. By inhibiting 5-LO, AZD4407 blocks the production of these pro-inflammatory lipid mediators.
Q3: I am observing significant cytotoxicity in my cell line, even at low concentrations of AZD4407. What could be the cause?
A3: Unexpectedly high cytotoxicity can stem from several factors:
-
Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically below 0.5%. Run a vehicle-only control (medium with the same concentration of DMSO as your treated samples) to assess the solvent's effect.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. Your cell line may be particularly dependent on the 5-lipoxygenase pathway for survival, or it may have off-target effects.
-
Compound Instability: AZD4407 may be unstable in your specific culture medium, degrading into a more toxic compound.
-
Incorrect Concentration: Double-check your calculations for stock solution preparation and dilutions.
-
Cell Culture Health: Unhealthy cells are more susceptible to drug-induced stress. Ensure your cells are in the logarithmic growth phase and free from contamination.
Q4: How can I distinguish between a cytotoxic and a cytostatic effect of AZD4407?
A4: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To differentiate between the two, you can monitor the total cell number over the course of your experiment. If the total cell number in the treated wells decreases over time compared to the initial seeding density, the effect is likely cytotoxic. If the cell number remains stable or increases at a much slower rate than the vehicle control, the effect is likely cytostatic.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cytotoxicity Assays
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into each well. |
| Edge Effects in 96-well Plates | Evaporation from the outer wells can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells of the plate or fill them with sterile PBS or media without cells. |
| Incomplete Dissolution of Formazan Crystals (MTT Assay) | After adding the solubilization solution, ensure the formazan crystals are completely dissolved by shaking the plate on an orbital shaker for at least 15 minutes or by gently pipetting up and down. |
| Pipetting Errors | Use calibrated pipettes and be consistent with your technique, especially when adding small volumes of the compound or assay reagents. |
Issue 2: Low Signal or Low Absorbance Values in Cytotoxicity Assays
| Possible Cause | Recommended Solution |
| Low Cell Density | Optimize the initial cell seeding density. A cell titration experiment can help determine the optimal number of cells per well for your specific cell line and assay duration. |
| Short Incubation Time with Compound | The cytotoxic effect may be time-dependent. Consider extending the incubation period with AZD4407 (e.g., 48 or 72 hours). |
| Insufficient Incubation Time with Assay Reagent | Follow the manufacturer's protocol for the recommended incubation time with the assay reagent (e.g., MTT, MTS). For MTT, incubation is typically 1-4 hours. |
| Phenol Red Interference | Phenol red in the culture medium can interfere with colorimetric assays. If you suspect this is an issue, use a phenol red-free medium for your experiments. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
AZD4407 stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count your cells. Dilute the cells to the desired concentration in complete culture medium and seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line. Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of AZD4407 in complete culture medium from your stock solution. Carefully remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include vehicle-only (medium with DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well.
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with AZD4407 and controls for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 400-600 x g for 5 minutes at room temperature.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Signaling Pathway
Caption: The 5-Lipoxygenase pathway and the inhibitory action of AZD4407.
Experimental Workflow
Caption: A logical workflow for investigating the cytotoxicity of AZD4407.
References
AZD 4407 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with AZD4407, a potent 5-lipoxygenase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of AZD4407 in various experimental settings.
Q1: What is the primary mechanism of action for AZD4407?
AZD4407 is a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid. By inhibiting 5-LO, AZD4407 blocks the production of leukotrienes, thereby reducing the inflammatory response.
Q2: My AZD4407 is not showing the expected inhibitory effect in my cell-based assay. What are the possible reasons?
Several factors could contribute to a lack of efficacy. Consider the following:
-
Compound Stability and Solubility: Ensure that AZD4407 is properly dissolved and stable in your vehicle solvent and culture medium. AZD4407 is typically dissolved in DMSO for stock solutions. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
-
Cell Health and Density: Confirm that your cells are healthy, viable, and seeded at the appropriate density. Overly confluent or stressed cells may not respond optimally.
-
Assay Conditions: Verify that the pH, temperature, and incubation times of your assay are optimal for both the cells and the enzymatic reaction.
-
Vehicle Control: Ensure your vehicle control (e.g., DMSO) is not affecting cell viability or the assay readout at the concentration used.
Q3: I am observing high background noise or variable results in my 5-LO activity assay. How can I troubleshoot this?
High background and variability can be addressed by:
-
Optimizing Substrate Concentration: Ensure you are using the optimal concentration of arachidonic acid. Excess substrate can sometimes lead to non-enzymatic oxidation.
-
Washing Steps: Be meticulous with washing steps to remove any interfering substances.
-
Reagent Quality: Use fresh, high-quality reagents, including the assay buffer and detection reagents.
-
Plate Reader Settings: Optimize the settings on your plate reader (e.g., gain, excitation/emission wavelengths) for the specific assay being used.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes.
Q4: Are there any known off-target effects of AZD4407 that I should be aware of?
While AZD4407 is a potent 5-LO inhibitor, it is good practice to consider potential off-target effects common to this class of inhibitors. Some 5-LO inhibitors have been reported to interfere with prostaglandin E2 (PGE2) transport. It is advisable to include controls to assess the specificity of the observed effects, such as using a structurally different 5-LO inhibitor or rescuing the phenotype by adding downstream products of the 5-LO pathway (e.g., leukotrienes).
Q5: What are the best practices for storing AZD4407?
For long-term storage, AZD4407 should be stored as a solid at -20°C. For stock solutions in DMSO, it is recommended to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of compounds in DMSO can be affected by water content, so ensure you are using anhydrous DMSO and tightly sealed vials.
Data Presentation
Table 1: Representative IC50 Values for 5-Lipoxygenase Inhibitors
| Inhibitor | Assay Type | Cell Line/System | Approximate IC50 |
| Zileuton | Cell-based | Human Neutrophils | ~1 µM |
| MK-886 | Cell-based | Human Neutrophils | ~5 nM |
| NDGA | Cell-free | Purified Human 5-LO | ~0.1-1 µM |
| CJ-13,610 | Cell-based | Human Whole Blood | ~20 µM |
Experimental Protocols
Detailed Methodology: Cell-Based 5-Lipoxygenase (5-LO) Activity Assay
This protocol outlines a general procedure for measuring the inhibitory effect of AZD4407 on 5-LO activity in a cell-based assay.
1. Cell Culture and Seeding: a. Culture a suitable cell line known to express 5-lipoxygenase (e.g., human neutrophils, monocytes, or a transfected cell line). b. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Preparation and Treatment: a. Prepare a stock solution of AZD4407 in anhydrous DMSO (e.g., 10 mM). b. On the day of the experiment, prepare serial dilutions of AZD4407 in the appropriate cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO at the same final concentration as the highest AZD4407 concentration). c. Remove the culture medium from the cells and replace it with the medium containing the different concentrations of AZD4407 or the vehicle control. d. Incubate the cells for a predetermined pre-treatment time (e.g., 30-60 minutes) at 37°C.
3. Stimulation of 5-LO Activity: a. Prepare a solution of a calcium ionophore (e.g., A23187) and arachidonic acid in culture medium. b. Add the stimulating solution to each well to induce 5-LO activity. c. Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
4. Measurement of Leukotriene Production: a. After incubation, collect the cell supernatants. b. Measure the concentration of a specific leukotriene (e.g., LTB4) in the supernatants using a commercially available ELISA kit or by LC-MS/MS for more comprehensive analysis.
5. Data Analysis: a. For each concentration of AZD4407, calculate the percentage of inhibition of leukotriene production relative to the vehicle-treated control. b. Plot the percentage of inhibition against the logarithm of the AZD4407 concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of AZD4407.
-
Positive Control: A known 5-LO inhibitor (e.g., Zileuton) to confirm assay performance.
-
Negative Control (Unstimulated): Cells that are not treated with the calcium ionophore and arachidonic acid to determine baseline leukotriene levels.
-
Negative Control (No Inhibitor): Cells treated with the vehicle and stimulated to represent 100% 5-LO activity.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The 5-Lipoxygenase signaling pathway and the inhibitory action of AZD4407.
Experimental Workflow Diagram
Caption: Workflow for assessing the inhibitory activity of AZD4407 on 5-lipoxygenase.
References
- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability of Stored AZD4407
Disclaimer: Specific long-term stability data for the investigational compound AZD4407 is not publicly available. This guide is based on general principles of pharmaceutical stability testing, industry best practices, and regulatory guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5] Researchers should always perform their own stability studies to determine the appropriate storage conditions and shelf-life for their specific formulations and experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for a research compound like AZD4407?
A1: For long-term storage of most research compounds, it is recommended to store them in a cool, dry, and dark place.[6] Typically, this means storage at -20°C or below.[7] Compounds should be stored in tightly sealed containers to protect them from moisture and oxygen.[7][8] For short-term storage or when in frequent use, refrigeration at 2-8°C may be adequate, but this should be validated with stability data.[7][8]
Q2: How can I determine the shelf-life of my AZD4407 sample?
A2: The shelf-life of a compound is determined through long-term stability studies. These studies involve storing the compound under controlled temperature and humidity conditions and testing its purity and potency at specific time intervals.[2] The data gathered helps to establish a re-test period or shelf-life.
Q3: What are the common degradation pathways for small molecule drugs like AZD4407?
A3: Common degradation pathways for small molecule drugs include hydrolysis, oxidation, and photolysis.[9][10][11][12][13]
-
Hydrolysis: Reaction with water that can cleave labile functional groups such as esters and amides.[9][10]
-
Oxidation: Reaction with oxygen, which can be initiated by light, heat, or metal ions.[10]
-
Photolysis: Degradation caused by exposure to light.[13]
Q4: Should I be concerned about the stability of AZD4407 in solution?
A4: Yes, compounds are generally less stable in solution than in their solid form. The solvent can promote degradation through hydrolysis or other reactions. It is crucial to use appropriate solvents and to prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light.[6] The stability of the compound in the specific solvent should be experimentally determined.
Troubleshooting Guide for Stability Studies
This guide addresses common issues that may arise during the stability testing of investigational compounds.
| Problem | Possible Causes | Recommended Solutions |
| Unexpectedly rapid degradation of the compound. | - Inappropriate storage conditions (temperature, humidity, light exposure).- Chemical incompatibility with the container or closure.- Inherent instability of the molecule under the tested conditions. | - Review and confirm storage conditions are appropriate for the compound class.- Ensure containers are made of inert materials and are properly sealed.- Conduct forced degradation studies to understand the compound's intrinsic stability profile. |
| High variability in stability data between samples. | - Lack of homogeneity in the batch.- Inconsistent sample handling and storage.- Issues with the analytical method precision. | - Ensure the initial batch is homogenous.- Standardize all sample handling and storage procedures.- Validate the analytical method for precision and reproducibility.[14][15] |
| Appearance of new, unknown peaks in chromatograms over time. | - Formation of degradation products.- Contamination of the sample or mobile phase.- "Ghost peaks" from the HPLC system.[14] | - Characterize the new peaks using techniques like mass spectrometry to identify them as degradation products.- Run a blank analysis to check for contamination in the solvent or mobile phase.- Implement proper column washing and equilibration procedures to avoid ghost peaks. |
| Changes in physical properties (e.g., color, solubility). | - Chemical degradation leading to colored byproducts.- Polymorphic changes in the solid state.- Absorption of moisture. | - Correlate physical changes with chemical analysis.- Investigate the solid-state properties of the compound.- Store in a desiccated environment to control moisture.[7] |
General Stability Testing Conditions
The following table summarizes typical storage conditions for stability testing as recommended by ICH guidelines.[2][4]
| Study Type | Storage Condition | Minimum Duration | Purpose |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | To establish the shelf-life and storage conditions. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | To be used if significant change occurs during accelerated testing. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To predict the long-term stability and to see the effect of short-term excursions outside the label storage conditions. |
RH = Relative Humidity
Generalized Experimental Protocol for a Stability Study
This protocol provides a general framework for conducting a stability study of a research compound.
1. Objective: To evaluate the stability of the compound under defined storage conditions over a specified period.
2. Materials and Equipment:
-
Compound to be tested
-
Validated stability-indicating analytical method (e.g., HPLC-UV)
-
Controlled environment stability chambers
-
Appropriate containers and closures
-
Calibrated analytical balance, pH meter, etc.
3. Sample Preparation:
-
Prepare a homogenous batch of the compound.
-
Package the compound in the intended container closure system.
-
Prepare samples for initial analysis (time zero).
4. Storage Conditions:
-
Place the packaged samples in stability chambers set to the desired long-term, accelerated, and intermediate conditions.
5. Testing Schedule:
-
Accelerated Study: Test at 0, 3, and 6 months.
-
Long-term Study: Test at 0, 3, 6, 9, 12, 18, and 24 months.
6. Analytical Tests:
-
Appearance: Visual inspection for any changes in physical appearance.
-
Assay: Quantitative determination of the compound's concentration.
-
Purity/Degradation Products: Quantification of any impurities or degradation products.
-
Other tests: As appropriate for the dosage form (e.g., dissolution, moisture content).
7. Data Analysis:
-
Tabulate the data for each storage condition and time point.
-
Evaluate any trends in the assay value or the formation of degradation products.
-
Determine if any "significant change" has occurred.
Visualizations
Workflow for a Chemical Stability Study
Caption: A generalized workflow for conducting a chemical stability study.
Hypothetical Degradation Pathways
References
- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. gmpplastic.com [gmpplastic.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. Drug degradation | PPTX [slideshare.net]
- 12. veeprho.com [veeprho.com]
- 13. researchgate.net [researchgate.net]
- 14. hplc.eu [hplc.eu]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
Validating the Inhibitory Effect of AZD 4407 on 5-Lipoxygenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZD 4407 with other known 5-lipoxygenase (5-LOX) inhibitors. The document outlines the inhibitory potency of these compounds, supported by experimental data, and offers detailed protocols for validating their effects. Visual diagrams are included to illustrate key pathways and experimental workflows.
Introduction to 5-Lipoxygenase Inhibition
5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] The inhibition of 5-LOX is a key therapeutic strategy for a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[2] this compound (also known as ZD 4407) has been identified as a potent inhibitor of 5-LOX.[2][3] This guide serves to validate its inhibitory effects by comparing its reported potency with that of established 5-LOX inhibitors and by providing standardized methods for experimental verification.
Comparative Inhibitory Potency
The inhibitory effect of a compound on 5-LOX is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the reported IC50 values for this compound and a selection of alternative 5-LOX inhibitors. It is important to note that the IC50 value for this compound is currently reported by a commercial supplier, whereas the values for the other compounds are derived from peer-reviewed scientific literature.
| Inhibitor | IC50 Value (µM) | Assay System | Reference |
| This compound | Not specified in peer-reviewed literature | Reported as a potent inhibitor | [2][3] |
| Zileuton | 0.3 - 0.5 | Rat polymorphonuclear leukocytes (PMNL) & RBL-1 cell lysate | [4][5] |
| Zileuton | 0.9 | Human whole blood | [4] |
| AA-861 | 0.8 | 5-Lipoxygenase enzyme assay | [2] |
| AA-861 | 0.03 - 0.08 | Rat peritoneal macrophages | [2] |
| BWA4C | 0.03 | Inflamed colonic resection tissue | |
| CJ-13,610 | 0.07 | Human polymorphonuclear leukocytes (PMNL) |
Signaling Pathway of 5-Lipoxygenase
The following diagram illustrates the 5-lipoxygenase pathway, which leads to the production of pro-inflammatory leukotrienes from arachidonic acid.
Caption: The 5-Lipoxygenase (5-LOX) signaling cascade.
Experimental Protocols
To empirically validate the inhibitory effect of this compound and other compounds on 5-LOX, the following experimental protocols are provided.
Cell-Free 5-LOX Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the activity of purified 5-LOX enzyme.
Materials:
-
Purified human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds (this compound and others) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified 5-LOX enzyme.
-
Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (solvent only) and a positive control (a known 5-LOX inhibitor like Zileuton).
-
Pre-incubate the enzyme with the test compounds for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Monitor the formation of the 5-LOX product (e.g., 5-hydroperoxyeicosatetraenoic acid, 5-HPETE) over time by measuring the change in absorbance or fluorescence at a specific wavelength.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based 5-LOX Inhibition Assay using Human Neutrophils
This assay assesses the inhibitory effect of a compound in a more physiologically relevant context by using primary human cells that endogenously express 5-LOX.
Materials:
-
Freshly isolated human neutrophils
-
Cell culture medium (e.g., RPMI 1640)
-
Calcium ionophore (e.g., A23187) to stimulate 5-LOX activity
-
Test compounds (this compound and others)
-
Enzyme-linked immunosorbent assay (ELISA) kit for leukotriene B4 (LTB4) or other leukotrienes
-
96-well cell culture plate
Procedure:
-
Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method.
-
Resuspend the isolated neutrophils in cell culture medium at a specific cell density.
-
Seed the neutrophils into the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the cells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulate the cells with a calcium ionophore to activate the 5-LOX pathway.
-
Incubate the cells for a further period (e.g., 15-30 minutes) to allow for the production of leukotrienes.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of LTB4 or other leukotrienes in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value as described in the cell-free assay protocol.
Experimental Workflow
The following diagram outlines the general workflow for validating a 5-LOX inhibitor.
Caption: General workflow for validating 5-LOX inhibitors.
Conclusion
This guide provides a framework for the validation of this compound as a 5-LOX inhibitor. While commercial data suggests its potency, rigorous experimental validation using the detailed protocols provided is essential for the scientific community. By comparing its performance against established inhibitors such as Zileuton, AA-861, BWA4C, and CJ-13,610, researchers can accurately characterize the inhibitory profile of this compound and assess its potential as a therapeutic agent for inflammatory conditions. The provided diagrams of the 5-LOX pathway and experimental workflow serve as valuable visual aids for understanding the mechanism of action and the validation process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]
Comparative Analysis: AZD 4407 and Zileuton in the Inhibition of 5-Lipoxygenase
A detailed guide for researchers, scientists, and drug development professionals on the 5-lipoxygenase inhibitors AZD 4407 and Zileuton. This document provides a comparative overview based on publicly available data, highlighting the well-documented profile of Zileuton and the limited information on this compound.
Executive Summary
This guide offers a comparative analysis of two 5-lipoxygenase (5-LOX) inhibitors: this compound and Zileuton. While both compounds target the same key enzyme in the leukotriene synthesis pathway, a significant disparity exists in the volume of publicly available scientific data. Zileuton is a well-characterized drug with extensive preclinical and clinical documentation, approved for the treatment of asthma. In contrast, information on this compound is scarce, identifying it as a potent 5-LOX inhibitor but lacking detailed experimental data to allow for a direct, quantitative comparison of its performance with Zileuton.
Mechanism of Action: Targeting the Leukotriene Pathway
Both this compound and Zileuton function by inhibiting the enzyme 5-lipoxygenase.[1][2][3] This enzyme is crucial for the conversion of arachidonic acid into leukotrienes, which are potent lipid mediators of inflammation.[4] By blocking 5-LOX, these inhibitors prevent the formation of leukotriene A4 (LTA4), the precursor for all leukotrienes, including the pro-inflammatory leukotrienes B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2][3] This mechanism of action is central to their anti-inflammatory effects.
Caption: The leukotriene synthesis pathway, highlighting the inhibitory action of this compound and Zileuton on the 5-lipoxygenase enzyme.
This compound: A Potent Inhibitor with Limited Public Data
This compound, also referred to as ZD 4407, is identified in the scientific literature as a potent inhibitor of 5-lipoxygenase.[1] Despite this classification, a comprehensive search of peer-reviewed journals and clinical trial databases reveals a significant lack of publicly available preclinical and clinical data. There are no published studies detailing its in vitro potency (e.g., IC50 values), in vivo efficacy in animal models of inflammation, or its pharmacokinetic and safety profiles. The primary accessible information relates to its chemical synthesis.[1] This absence of data prevents a meaningful and direct comparison with Zileuton.
Zileuton: A Clinically Validated 5-LOX Inhibitor
Zileuton is an orally active 5-lipoxygenase inhibitor that is approved for the prophylaxis and long-term treatment of asthma in individuals aged 12 and older.[2][5] Its biological activity and clinical utility have been extensively documented.
Quantitative Data: In Vitro and Ex Vivo Potency of Zileuton
The inhibitory potency of Zileuton on 5-lipoxygenase has been quantified in various experimental settings. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Assay System | Species | Outcome Measure | IC50 | Reference |
| Cell Supernatant (20,000 x g) | Rat (Basophilic Leukemia Cells) | 5-HETE Synthesis | 0.5 µM | [2] |
| Polymorphonuclear Leukocytes | Rat | 5-HETE Synthesis | 0.3 µM | [2] |
| Polymorphonuclear Leukocytes | Rat | LTB4 Biosynthesis | 0.4 µM | [2] |
| Polymorphonuclear Leukocytes | Human | LTB4 Biosynthesis | 0.4 µM | [2] |
| Whole Blood | Human | LTB4 Biosynthesis | 0.9 µM | [2] |
| Whole Blood | Dog | LTB4 Synthesis | 0.56 µM | |
| Whole Blood | Rat | LTB4 Synthesis | 2.3 µM | |
| Whole Blood | Human | LTB4 Synthesis | 2.6 µM |
Experimental Protocols: Zileuton Clinical Trial in Asthma
The clinical efficacy of Zileuton has been established through rigorous, well-controlled clinical trials. Below is a summarized protocol representative of the studies conducted to evaluate its therapeutic effect in asthma.
Study Title: A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of Zileuton in Patients with Chronic Asthma.
-
Objective: To assess the efficacy and safety of Zileuton in providing long-term control of asthma in patients with mild to moderate disease.
-
Study Design:
-
Phase: Phase III.
-
Design: A multi-center, randomized, double-blind, placebo-controlled study with parallel groups.
-
Randomization: Patients were randomly assigned to receive either Zileuton (e.g., 600 mg four times daily) or a matching placebo.
-
Duration: The treatment period was typically 13 weeks.[6]
-
-
Participant Population:
-
Inclusion Criteria: Patients aged 12 years and older with a diagnosis of mild to moderate chronic asthma, a baseline Forced Expiratory Volume in 1 second (FEV1) of approximately 2.3 liters, and the use of inhaled beta-agonists as needed.[6]
-
Exclusion Criteria: Patients with severe or unstable asthma, those who had a recent respiratory infection, or those using other long-term asthma control medications.
-
-
Methodology:
-
Intervention: Oral administration of Zileuton or placebo at a specified dosage and frequency.
-
Efficacy Assessments: The primary efficacy endpoints included the change from baseline in FEV1, the frequency of asthma exacerbations requiring systemic corticosteroids, and the daily use of rescue inhaled beta-agonists.[6] Asthma symptom scores and quality of life questionnaires were also employed.
-
Safety Assessments: Safety was monitored through the recording of adverse events, physical examinations, and regular clinical laboratory tests, with a specific focus on hepatic transaminase levels (ALT and AST).[6]
-
-
Data Analysis: Statistical significance of the differences between the Zileuton and placebo groups for the primary efficacy endpoints was determined using appropriate statistical methods, such as analysis of covariance (ANCOVA).
Comparative Analysis: The Data Disparity
A direct and quantitative comparison of this compound and Zileuton is impeded by the lack of available data for this compound. While both are known to target 5-LOX, the performance characteristics of this compound in terms of potency, selectivity, in vivo efficacy, pharmacokinetics, and safety remain undisclosed in the public domain.
The logical relationship for a comparative analysis is depicted in the following diagram, visually representing the current data gap for this compound.
Caption: A diagram illustrating the disparity in available data for a comprehensive comparative analysis of this compound and Zileuton.
Conclusion and Future Directions
For researchers and professionals in drug development, Zileuton serves as a benchmark for a clinically approved 5-LOX inhibitor. The future elucidation of this compound's preclinical and clinical profile through publication or presentation of data will be necessary to allow for a comprehensive comparative analysis and to understand its potential therapeutic advantages. This guide will be updated as new and relevant scientific information on this compound becomes available.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Regulation of leukotriene and 5oxoETE synthesis and the effect of 5-lipoxygenase inhibitors: a mathematical modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
AZD 4407: Evaluating Efficacy in Cancer Cell Lines - A Comparative Guide
A notable gap exists in publicly available data regarding the specific efficacy of AZD 4407 across different cancer cell lines. While this compound is identified as a potent 5-lipoxygenase (5-LOX) inhibitor, comprehensive preclinical studies detailing its comparative effects on various cancer cell lines are not readily accessible in the public domain. This guide, therefore, provides a framework for evaluating the efficacy of a 5-LOX inhibitor like this compound, drawing upon the known roles of the 5-lipoxygenase pathway in cancer and data from other inhibitors of this pathway.
The Role of 5-Lipoxygenase in Cancer
The enzyme 5-lipoxygenase is a key player in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes.[1] These molecules have been implicated in promoting tumor growth and survival.[1] Inhibition of 5-LOX is, therefore, a promising strategy in cancer therapy. Studies have shown that blocking this pathway can lead to reduced cell proliferation and the induction of apoptosis (programmed cell death) in various cancer cells, including those of the breast, lung, and pancreas.[1][2][3]
Comparative Efficacy of 5-Lipoxygenase Inhibitors
In the absence of specific data for this compound, the following table summarizes the efficacy of other 5-lipoxygenase inhibitors in different cancer cell lines to provide a contextual understanding.
| Inhibitor | Cell Line | Cancer Type | Reported Efficacy (IC50) | Reference |
| Zileuton | SW1990 | Pancreatic Cancer | Concentration-dependent suppression of proliferation | [3] |
| A-79175 | Murine Lung Tumor Cells (82-132, LM2) | Lung Cancer | Concentration-dependent decrease in cell proliferation | [1] |
| MK-886 | Murine Lung Tumor Cells (82-132, LM2) | Lung Cancer | Concentration-dependent decrease in cell proliferation | [1] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency. The data above is for illustrative purposes to demonstrate how the efficacy of 5-LOX inhibitors is typically reported.
Experimental Protocols for Efficacy Evaluation
To assess the efficacy of a 5-lipoxygenase inhibitor such as this compound, a series of standardized in vitro experiments would be conducted.
Cell Proliferation Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines of interest are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of the 5-LOX inhibitor (e.g., this compound) for a specified period (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the drug.
-
Cell Treatment: Cells are treated with the 5-LOX inhibitor at concentrations around the determined IC50 value for a set time.
-
Staining: The treated cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis induction.
Visualizing the Pathway and Workflow
To better understand the mechanism of action and the experimental process, the following diagrams are provided.
Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
References
- 1. Inhibitors of lipoxygenase: a new class of cancer chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Five-lipoxygenase inhibitors can mediate apoptosis in human breast cancer cell lines through complex eicosanoid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of 5-lipoxygenase triggers apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD4407 Off-Target Activity Profile: A Comparative Analysis
Detailed off-target activity screening data for the 5-lipoxygenase inhibitor AZD4407 is not publicly available. In the competitive landscape of drug development, pharmaceutical companies typically hold preclinical data, such as comprehensive off-target screening results, as proprietary information. This guide, therefore, outlines the established methodologies and best practices for conducting such a screening campaign, providing a framework for how AZD4407's off-target profile would be assessed and compared against other relevant compounds.
The Critical Role of Off-Target Activity Screening
Off-target activity, the unintended interaction of a drug candidate with proteins other than its intended therapeutic target, is a primary cause of adverse drug reactions and clinical trial failures. A thorough off-target screening is a cornerstone of preclinical safety assessment, mandated by regulatory agencies prior to human trials. This process aims to identify potential liabilities of a new chemical entity (NCE) by testing it against a broad panel of kinases, G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.
Standard Experimental Protocols for Off-Target Screening
A comprehensive off-target screening program for a compound like AZD4407 would typically involve a tiered approach, starting with broad panel screening followed by more focused secondary assays for any identified "hits."
Experimental Workflow: A Tiered Approach
Caption: Tiered workflow for off-target activity screening.
1. Primary Broad Panel Screening:
-
Objective: To identify potential off-target interactions across a wide range of biologically relevant targets.
-
Methodology: AZD4407 would be tested at a single, high concentration (typically 10 µM) in radioligand binding assays or enzymatic assays against a large panel of receptors, channels, transporters, and enzymes. A significant inhibition or activation (commonly >50%) is considered a "hit."
-
Data Presentation: Results are typically presented as a percentage of inhibition or activation relative to a control.
2. Hit Confirmation and Potency Determination:
-
Objective: To confirm the primary hits and determine the potency of the interaction.
-
Methodology: For each confirmed hit, a concentration-response curve is generated by testing AZD4407 across a range of concentrations. This allows for the calculation of an IC50 (for inhibition) or EC50 (for activation) value.
-
Data Presentation:
| Target Class | Specific Target | Assay Type | AZD4407 IC50/EC50 (µM) | Comparator X IC50/EC50 (µM) |
| Kinase | Kinase A | Enzymatic | Data Not Available | Value |
| GPCR | Receptor B | Binding | Data Not Available | Value |
| Ion Channel | Channel C | Binding | Data Not Available | Value |
3. Functional and Cellular Assays:
-
Objective: To understand the functional consequence of the off-target interaction in a more physiologically relevant context.
-
Methodology: Cell-based assays are employed to determine if the binding interaction translates into a functional effect (e.g., agonist, antagonist, or allosteric modulator). This could involve measuring changes in second messengers (e.g., cAMP, Ca2+), reporter gene expression, or cell proliferation.
Key Signaling Pathways for Consideration
Given that AZD4407 is a 5-lipoxygenase inhibitor, a key enzyme in the arachidonic acid cascade, off-target screening would pay close attention to related pathways to ensure selectivity.
Caption: Simplified Arachidonic Acid Signaling Pathway.
A critical aspect of the analysis would be to assess the selectivity of AZD4407 for 5-lipoxygenase (5-LOX) over the cyclooxygenase (COX) enzymes to avoid potential gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Comparison with Alternatives
A comparative analysis would benchmark the off-target profile of AZD4407 against other 5-LOX inhibitors (e.g., Zileuton) and compounds with different mechanisms of action used for similar therapeutic indications. The ideal profile for a new drug candidate would be high potency for the intended target with minimal and significantly weaker interactions with off-targets.
Conclusion
While specific quantitative data for AZD4407's off-target activity is not in the public domain, the established methodologies for preclinical safety screening provide a clear roadmap for how such an assessment is conducted. A comprehensive analysis of a broad target panel, followed by detailed investigation of any identified interactions, is essential to build a robust safety profile for any new investigational drug. The comparison of this profile against existing therapies is a key factor in determining the potential clinical utility and safety of the compound.
A Head-to-Head Comparison: AZD4407 and siRNA in Targeting 5-Lipoxygenase
For researchers, scientists, and drug development professionals, the precise modulation of inflammatory pathways is a critical goal. One key target in this endeavor is 5-lipoxygenase (5-LO), the pivotal enzyme in the biosynthesis of leukotrienes, potent pro-inflammatory mediators. This guide provides an objective comparison of two distinct modalities for inhibiting 5-LO activity: the small molecule inhibitor AZD4407 and RNA interference using small interfering RNA (siRNA). We will delve into their mechanisms, present available experimental data, and provide detailed protocols to aid in the design and interpretation of cross-validation studies.
Mechanism of Action: A Tale of Two Inhibitors
AZD4407 is a potent small molecule inhibitor that directly targets the 5-lipoxygenase enzyme, competitively binding to its active site to block the conversion of arachidonic acid into leukotrienes. This action results in a rapid and reversible inhibition of the inflammatory cascade.
In contrast, siRNA targeting the ALOX5 gene, which encodes for 5-lipoxygenase, operates at the genetic level. By harnessing the cell's natural RNA interference machinery, siRNA leads to the degradation of ALOX5 messenger RNA (mRNA), thereby preventing the synthesis of the 5-LO enzyme itself. This results in a more delayed but potentially longer-lasting reduction in 5-LO activity.
Performance Data: A Comparative Analysis
| Intervention | Target | Reported Effect on LTB4 Production | Cell Type/System | Key Considerations |
| AZD4407 | 5-Lipoxygenase (Enzyme) | Potent inhibition of LTB4 biosynthesis.[1] | Human Polymorphonuclear Leukocytes (PMNLs) | Effect is concentration-dependent and reversible. |
| ALOX5 siRNA | ALOX5 mRNA | Significant reduction in LTB4 production in 5-LO deficient models.[2] | Mouse models | Effect is dependent on transfection efficiency and can have a longer duration. |
Note: The data presented is based on findings from different studies and may not be directly comparable due to variations in experimental conditions. This table is intended to provide a general overview of the expected efficacy.
Experimental Protocols
To facilitate the cross-validation of results between these two modalities, detailed experimental protocols are essential. Below are representative protocols for inhibiting 5-LO with AZD4407 and for knocking down ALOX5 expression using siRNA, followed by the quantification of LTB4 and gene expression.
Protocol 1: Inhibition of 5-Lipoxygenase Activity with AZD4407 in Human Neutrophils
-
Isolation of Human Neutrophils: Isolate neutrophils from fresh human blood using density gradient centrifugation over Ficoll-Paque.
-
Cell Culture: Resuspend isolated neutrophils in an appropriate buffer or culture medium.
-
Inhibitor Treatment: Pre-incubate the neutrophil suspension with varying concentrations of AZD4407 (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Stimulation: Induce LTB4 production by stimulating the neutrophils with a calcium ionophore such as A23187.
-
Sample Collection: After a defined incubation period, terminate the reaction and collect the cell supernatant for LTB4 analysis.
-
LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: siRNA-Mediated Knockdown of ALOX5 in Human Neutrophils
-
siRNA Design and Preparation: Obtain validated siRNA duplexes targeting the human ALOX5 gene. Resuspend the lyophilized siRNA in RNase-free water to create a stock solution.
-
Transfection:
-
Seed freshly isolated human neutrophils in a culture plate.
-
Prepare the siRNA-transfection reagent complex according to the manufacturer's protocol. Typical reagents for neutrophil transfection include electroporation or specialized lipid-based reagents.[3]
-
Add the transfection complex to the cells and incubate for the recommended duration (typically 24-72 hours) to allow for gene silencing.[4]
-
-
Validation of Knockdown:
-
Quantitative PCR (qPCR): After the incubation period, lyse the cells and extract total RNA. Perform reverse transcription followed by qPCR using primers specific for ALOX5 and a housekeeping gene to determine the percentage of mRNA knockdown.[5][6][7]
-
Western Blot (Optional): To confirm protein knockdown, lyse a separate batch of transfected cells and perform Western blot analysis using an antibody specific for 5-lipoxygenase.
-
-
Functional Assay:
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Caption: 5-Lipoxygenase pathway and intervention points.
Caption: Experimental workflow for cross-validation.
Conclusion
References
- 1. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad.com [bio-rad.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. origene.com [origene.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. k-assay.com [k-assay.com]
- 12. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]
Benchmarking AZD4407 Against Novel 5-LOX Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 5-lipoxygenase (5-LOX) inhibitor AZD4407 against a selection of novel inhibitors targeting the same pathway. The 5-LOX enzyme is a critical initiator of the leukotriene biosynthetic cascade, making it a key target for therapeutic intervention in a range of inflammatory diseases. While preclinical data positions AZD4407 as a potent 5-LOX inhibitor, publicly available quantitative data, such as a specific IC50 value, is limited. This guide therefore aims to provide a comprehensive comparison based on available data for other well-characterized and novel 5-LOX inhibitors, offering a valuable resource for researchers in the field.
The 5-Lipoxygenase Signaling Pathway
The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory response. It begins with the liberation of arachidonic acid from the cell membrane, which is then converted by 5-LOX into a series of pro-inflammatory mediators known as leukotrienes. These molecules contribute to the pathophysiology of various inflammatory conditions, including asthma, allergic rhinitis, and cardiovascular diseases. The pathway is a key target for anti-inflammatory drug development.[1][2]
Comparative Analysis of 5-LOX Inhibitors
| Inhibitor | Target(s) | IC50 (5-LOX) | Cell/System Type | Reference(s) |
| AZD4407 | 5-LOX | Not Publicly Available | - | [1] |
| Zileuton | 5-LOX | 0.5 - 3.7 µM | Rat Basophilic Leukemia Cells, Human Whole Blood | [3] |
| Licofelone | 5-LOX, COX | 0.18 µM | - | [4] |
| CJ-13,610 | 5-LOX | 70 nM | Human Polymorphonuclear Leukocytes | [5] |
| BWA4C | 5-LOX | 0.03 µM | Inflamed Colonic Resection Tissue | [6] |
| AKBA (from Boswellia serrata) | 5-LOX | 1.5 µM | - |
Experimental Protocols
Accurate and reproducible assessment of 5-LOX inhibition is fundamental to the development of new therapeutics. Below are detailed methodologies for commonly employed in vitro assays.
Spectrophotometric 5-Lipoxygenase Inhibition Assay
This cell-free assay measures the activity of 5-LOX by monitoring the formation of conjugated dienes, a product of the enzymatic reaction, which absorb light at 234 nm.
Materials:
-
5-Lipoxygenase enzyme solution (e.g., from potato or recombinant human)
-
Linoleic acid (substrate) solution (80 mM)
-
Phosphate buffer (50 mM, pH 6.3)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Prepare a reaction mixture containing phosphate buffer and the 5-LOX enzyme solution.
-
Add the test compound dilutions to the reaction mixture and incubate for a specified period (e.g., 5-10 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the linoleic acid substrate.
-
Immediately measure the change in absorbance at 234 nm over a set time period (e.g., 5 minutes) using the spectrophotometer.
-
A control reaction without the inhibitor is run in parallel.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
Cell-Based 5-Lipoxygenase Inhibition Assay using Human Polymorphonuclear Leukocytes (PMNLs)
This assay measures the inhibition of 5-LOX activity in a more physiologically relevant cellular context.
Materials:
-
Freshly isolated human PMNLs
-
Calcium ionophore A23187
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Leukotriene B4 (LTB4)
Procedure:
-
Isolate human PMNLs from fresh whole blood using standard density gradient centrifugation methods.
-
Resuspend the PMNLs in PBS.
-
Pre-incubate the PMNLs with various concentrations of the test compounds for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with calcium ionophore A23187 to induce the 5-LOX pathway.
-
Incubate for a further period (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction by centrifugation and collect the supernatant.
-
Quantify the amount of LTB4 in the supernatant using a specific ELISA kit.
-
Calculate the percentage of inhibition by comparing the LTB4 levels in the presence of the test compound to the stimulated control without the inhibitor.
-
Determine the IC50 values as described in the spectrophotometric assay.[3]
Conclusion
This guide provides a comparative overview of AZD4407 and other novel 5-LOX inhibitors. While a direct quantitative comparison of AZD4407 is limited by the lack of publicly available IC50 data, the provided information on other inhibitors, along with detailed experimental protocols, serves as a valuable resource for researchers in the field of inflammation and drug discovery. The continued investigation into novel 5-LOX inhibitors holds significant promise for the development of new and improved treatments for a variety of inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Lipoxygenase (5-LOX) Inhibition Assay [bio-protocol.org]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. frontiersin.org [frontiersin.org]
- 6. resources.bio-techne.com [resources.bio-techne.com]
Safety Operating Guide
Personal protective equipment for handling AZD 4407
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of AZD4407, a potent 5-lipoxygenase inhibitor intended for research use only. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling AZD4407, a comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Body Area | Required PPE | Specifications |
| Eyes | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hands | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) are required. Double gloving is recommended. |
| Body | Impervious Clothing | A lab coat or gown made of a material resistant to chemical permeation. |
| Respiratory | Suitable Respirator | A NIOSH-approved respirator should be used, especially when handling the compound as a powder or when there is a risk of aerosolization. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of AZD4407 and ensuring the safety of laboratory personnel.
General Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place. The recommended storage temperature is -20°C.
Spill and Disposal Procedures
In the event of a spill or for the disposal of waste material, the following procedures must be followed to mitigate risks and comply with regulations.
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined above.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable decontamination solution.
Disposal Plan:
-
AZD4407 and any contaminated materials must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of down the drain or in regular trash.
Mechanism of Action: 5-Lipoxygenase Signaling Pathway
AZD4407 is a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators involved in various physiological and pathological processes. The diagram below illustrates the 5-lipoxygenase signaling pathway and the point of inhibition by AZD4407.
Caption: 5-Lipoxygenase pathway and AZD4407 inhibition.
Experimental Protocols
While specific experimental protocols are beyond the scope of this safety guide, it is imperative that all researchers using AZD4407 develop detailed protocols that incorporate the safety and handling procedures outlined in this document. All experimental work should be conducted in a designated and properly equipped laboratory space.
Disclaimer: This information is provided for guidance and is not exhaustive. Researchers are responsible for conducting their own risk assessments and adhering to all institutional and regulatory guidelines. Always consult the most up-to-date Safety Data Sheet (SDS) for AZD4407 before use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
